1H-imidazol-2-ylboronic acid
Description
Properties
IUPAC Name |
1H-imidazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCHHDHEHOKKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662804 | |
| Record name | 1H-Imidazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219080-61-1 | |
| Record name | 1H-Imidazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-imidazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 1H-imidazol-2-ylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a multi-step process beginning with the protection of the imidazole nitrogen, followed by a directed lithiation and borylation, and concluding with deprotection to yield the target compound.
Core Synthetic Strategy
The direct borylation of the C2 position of the imidazole ring is challenging due to the acidity of the N-H proton. Therefore, a robust synthetic strategy involves three key stages:
-
N-Protection: The imidazole nitrogen is protected to prevent its deprotonation in the subsequent lithiation step. A commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
-
Lithiation and Borylation: The C2 proton of the N-protected imidazole is abstracted by a strong organolithium base, such as n-butyllithium. The resulting 2-lithioimidazole intermediate is then quenched with a boron electrophile, typically a trialkyl borate like tri-isopropyl borate, to form the corresponding boronate ester.
-
Deprotection and Hydrolysis: The N-protecting group is removed, and the boronate ester is hydrolyzed to afford the final this compound.
This sequence is illustrated in the workflow diagram below.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure compiled from established methodologies for the synthesis of N-protected imidazoles and their subsequent lithiation-borylation.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-imidazole (N-Boc-imidazole)
-
To a stirred solution of 1H-imidazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.1 eq) or sodium hydride (1.1 eq, use with caution) at 0 °C.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-imidazole.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-1H-imidazol-2-ylboronic acid, pinacol ester
-
Dissolve N-Boc-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-N-Boc-imidazole intermediate.
-
In a separate flask, prepare a solution of tri-isopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the 2-lithio-N-Boc-imidazole solution to the tri-isopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronate ester.
Step 3: Synthesis of this compound
-
Dissolve the crude N-Boc-imidazol-2-ylboronate ester in a mixture of an organic solvent (e.g., methanol or dioxane) and aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture at room temperature or gently heat to facilitate the deprotection of the Boc group and hydrolysis of the boronate ester.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution may be lyophilized or carefully neutralized to precipitate the product, which can then be isolated by filtration.
-
Wash the solid product with a cold solvent (e.g., diethyl ether or cold water) and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound and its protected precursors. Yields can vary based on reaction scale and purification methods.
| Step | Reactants | Key Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. N-Protection | 1H-Imidazole, Di-tert-butyl dicarbonate | Triethylamine, THF | 0 to RT | 12 - 16 | 85 - 95 |
| 2. Lithiation & Borylation | N-Boc-imidazole, n-Butyllithium, Tri-isopropyl borate | Anhydrous THF | -78 to RT | 12 - 18 | 60 - 75 |
| 3. Deprotection & Hydrolysis | N-Boc-imidazol-2-ylboronate ester | 2 M HCl, Methanol | RT to 50 | 2 - 6 | 70 - 85 |
Logical Relationships in the Synthesis
The synthesis of this compound is a sequential process where the successful execution of each step is critical for the overall outcome. The logical flow is dictated by the chemical reactivity of the imidazole ring and the boronic acid moiety.
Figure 2: Logical relationships in the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for specific variations and optimizations of this general procedure. Standard laboratory safety precautions should be strictly followed, particularly when handling pyrophoric reagents like n-butyllithium and corrosive acids.
An In-depth Technical Guide to the Chemical Properties of 1H-imidazol-2-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1H-imidazol-2-ylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document outlines its known physical and chemical characteristics, synthetic methodologies, and key applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅BN₂O₂ | PubChem[2] |
| Molecular Weight | 111.90 g/mol | PubChem[2] |
| Appearance | White crystalline solid | ChemBK[1] |
| Solubility | Good solubility in water and various organic solvents | ChemBK[1] |
| Acidity | Weak acid | ChemBK[1] |
| Exact Mass | 112.0444076 Da | PubChem[2] |
| Complexity | 79.7 | PubChem[2] |
| Topological Polar Surface Area | 69.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Note: Many of the properties listed are computed and should be considered as estimates.
Synthesis and Purification
A general three-step synthesis for this compound has been described.[1] The process begins with the reaction of imidazole with a trialkyl borate, followed by hydrolysis and subsequent workup.
Experimental Protocol: General Synthesis of this compound
This protocol is a generalized procedure based on the described three-step synthesis.[1] Optimization of reaction conditions (temperature, reaction time, and purification methods) may be required.
Materials:
-
Imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Lithiation of Imidazole: A solution of imidazole in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution, n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then concentrated under reduced pressure. The resulting solid is washed with diethyl ether and hexane to afford the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as water/ethanol, or by column chromatography on silica gel.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the reaction outcome and should be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Degassing: The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of vacuum and backfill.
-
Solvent Addition: Degassed solvent(s) are added to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-arylimidazole product.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related imidazole derivatives, the expected ¹H and ¹³C NMR chemical shifts can be predicted.
¹H NMR: The ¹H NMR spectrum is expected to show two signals for the imidazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons on the hydroxyl groups of the boronic acid may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show signals for the three carbons of the imidazole ring. The carbon bearing the boronic acid group (C2) would likely be the most deshielded.
Role in Drug Discovery and Development
While direct involvement in specific biological signaling pathways has not been extensively documented for this compound itself, its importance lies in its utility as a synthetic intermediate for creating molecules with potential biological activity. The imidazole moiety is a well-known pharmacophore present in many approved drugs. The ability to readily form C-C bonds via Suzuki-Miyaura coupling allows for the efficient generation of libraries of novel imidazole-containing compounds for screening in various drug discovery programs.
Safety Information
Under normal laboratory conditions, this compound is considered to be relatively safe.[1] However, standard safety precautions should always be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Avoid prolonged contact with skin and eyes, and prevent inhalation or ingestion.[1] In case of accidental contact or ingestion, it is important to wash the affected area promptly and seek medical advice.[1]
Conclusion
This compound is a valuable and versatile reagent in organic chemistry. Its favorable solubility and reactivity in palladium-catalyzed cross-coupling reactions make it an important building block for the synthesis of a wide range of functionalized imidazole derivatives. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet available in the literature, the information presented in this guide, based on computed data and general experimental procedures, provides a solid foundation for its use in research and development. Further studies to fully characterize this compound would be a valuable contribution to the field.
References
1H-Imidazol-2-ylboronic Acid: A Technical Guide to its Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 1H-imidazol-2-ylboronic acid's solubility. While precise quantitative data remains elusive in publicly available literature, this document synthesizes qualitative descriptions and provides detailed experimental protocols to enable researchers to determine solubility parameters in their own laboratories. Furthermore, potential applications in enzyme inhibition are explored, offering a broader context for the compound's utility.
Physicochemical Properties and Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source |
| Water | High Solubility | [1] |
| Various Organic Solvents | Soluble | [1] |
Note: The lack of specific data necessitates experimental determination for any application requiring precise concentrations.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, researchers can employ established methods for determining the solubility of boronic acids. The following protocols are adapted from methodologies used for similar compounds and can be applied to this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a set period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant using a suitable filter (e.g., 0.22 µm syringe filter) to remove any undissolved solid.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.
-
-
Data Analysis: Express the solubility in appropriate units, such as mg/mL or mol/L.
Kinetic Solubility Determination (High-Throughput Screening Method)
This method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution to create a range of concentrations.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the diluted compound.
-
Incubation and Observation: Incubate the microplate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Applications in Enzyme Inhibition
Boronic acids are a well-established class of enzyme inhibitors, with bortezomib being a notable example of a proteasome inhibitor used in cancer therapy.[2] The imidazole moiety can participate in various non-covalent interactions within an enzyme's active site, potentially enhancing binding affinity and specificity. Imidazole itself has been shown to act as a competitive inhibitor for enzymes like liver alcohol dehydrogenase and nitric oxide synthase.[3][4]
The combination of a boronic acid warhead, which can form a reversible covalent bond with active site serine or threonine residues, and an imidazole scaffold for secondary interactions makes this compound and its derivatives promising candidates for the development of novel enzyme inhibitors.
Below is a conceptual workflow illustrating the process of identifying and characterizing an imidazole-based boronic acid as an enzyme inhibitor.
Logical Workflow for Assessing Imidazole Boronic Acids as Saccharide Sensors
Boronic acids are widely recognized for their ability to reversibly bind with diols, a key feature of saccharides. This interaction has led to the development of numerous boronic acid-based sensors for glucose and other carbohydrates.[5][6][7] The imidazole group can further modulate the electronic properties of the boronic acid, potentially enhancing the sensitivity and selectivity of these sensors. The following diagram illustrates a logical workflow for the development of a saccharide sensor based on an imidazole boronic acid derivative.
References
- 1. chembk.com [chembk.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to 1H-Imidazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a boronic acid group at the 2-position. This bifunctional molecule holds significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block. The imidazole moiety, a common scaffold in numerous pharmaceuticals, offers sites for hydrogen bonding and potential coordination with biological targets. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Furthermore, the ability of boronic acids to reversibly bind with diols makes them valuable in the design of sensors and probes. This guide provides a summary of the available technical information on the characterization of this compound.
Physicochemical Properties
This compound is typically a white crystalline solid.[1] It exhibits good solubility in water and various organic solvents.[1] As a weak acid, it can form stable salts.[1] The key computed physicochemical properties are summarized in the table below.[2]
| Property | Value | Source |
| Molecular Formula | C₃H₅BN₂O₂ | PubChem[2] |
| Molecular Weight | 111.90 g/mol | PubChem[2] |
| Exact Mass | 112.0444076 Da | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| InChI Key | JKCHHDHEHOKKQP-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | B(C1=NC=CN1)(O)O | PubChem[2] |
| CAS Number | 1219080-61-1 | PubChem[2] |
Synthesis and Experimental Protocols
General Synthetic Pathway
A potential synthetic route to this compound is illustrated below. This pathway is a generalized representation and would require optimization of reaction conditions, reagents, and purification methods.
Caption: A three-step reaction sequence for the synthesis of this compound.
Experimental Protocols
Note: Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not currently available in the searched scientific literature. The following are generalized procedures for the analytical techniques commonly used for its characterization, based on similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H, ¹³C, and ¹¹B NMR spectra would be acquired on a high-field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded using a solid sample, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be analyzed to identify characteristic vibrational frequencies for functional groups such as O-H, N-H, C-N, and B-O bonds.
Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI). The resulting spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and providing structural information.
Single-Crystal X-ray Diffraction: A suitable single crystal of the compound would be grown and mounted on a diffractometer. X-ray diffraction data would be collected to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information, including bond lengths and angles.
Spectroscopic and Structural Characterization
While specific experimental data for this compound is not available, this section outlines the expected characterization data based on the analysis of similar imidazole and boronic acid-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift Ranges (ppm) | Notes |
| ¹H NMR | 7.0 - 7.5 | Protons on the imidazole ring. |
| 8.0 - 9.0 | Protons of the B(OH)₂ group. | |
| 12.0 - 13.0 | N-H proton of the imidazole ring. | |
| ¹³C NMR | 115 - 140 | Carbons of the imidazole ring. |
| ¹¹B NMR | 20 - 30 | Trigonal planar boronic acid. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H stretching (boronic acid), N-H stretching (imidazole) |
| 3150 - 3100 | C-H stretching (aromatic) |
| 1650 - 1500 | C=N and C=C stretching (imidazole ring) |
| 1400 - 1300 | B-O stretching |
| 1200 - 1100 | C-N stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the imidazole ring.
X-ray Crystallography
A single-crystal X-ray analysis would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the boronic acid and imidazole groups.
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent in several areas of chemical research and development.
-
Suzuki-Miyaura Cross-Coupling: It serves as a coupling partner to introduce an imidazole moiety into more complex molecules, a common strategy in the synthesis of pharmaceutical compounds.[3]
-
Catalysis: It has been suggested to act as an organic base catalyst.[1]
-
Materials Science: Potential applications include the synthesis of organic electrolytes, photoelectric materials, and fluorescent dyes.[1]
-
Sensing: The boronic acid functional group allows for the development of sensors for diol-containing molecules, such as sugars.[3]
Suzuki-Miyaura Cross-Coupling Workflow
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The general catalytic cycle provides a logical workflow that can be visualized.
Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction involving an imidazolylboronic acid.
Safety Information
Under normal operating conditions, this compound is considered relatively safe.[1] However, standard laboratory safety precautions should always be observed. Avoid prolonged contact with skin and eyes, and wear appropriate personal protective equipment, including gloves and safety glasses.[1] Inhalation and ingestion should be avoided.[1] In case of contact or ingestion, wash the affected area promptly and seek medical advice.[1]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed, publicly available experimental data on its synthesis and characterization is currently limited, its known properties and the well-established chemistry of its functional groups provide a strong basis for its application in research and development. Further studies documenting its specific reactivity and spectral properties would be highly beneficial to the scientific community.
References
Technical Guide: Synthesis and NMR Data of 1H-imidazol-2-ylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a boronic acid group at the 2-position. This bifunctional molecule holds significant interest in medicinal chemistry and materials science. The imidazole moiety is a common scaffold in many biologically active compounds, while the boronic acid group is a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The ability to participate in such reactions makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic or material applications.
Experimental Protocols
A general three-step synthesis for this compound has been reported, starting from imidazole.[1] The following is a detailed, plausible experimental protocol based on this method.
Step 1: Synthesis of 1H-imidazol-2-yltrimethoxyborane
-
To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.1 eq) in hexanes dropwise at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-imidazol-2-yltrimethoxyborane.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 1H-imidazol-2-yltrimethoxyborane in a mixture of THF and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution.[1]
-
Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
Step 3: Purification
-
Remove the organic solvent under reduced pressure.
-
The aqueous solution can be washed with an organic solvent to remove any non-polar impurities.
-
The desired this compound can often be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Alternatively, purification can be achieved by column chromatography on silica gel.
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent peak will be used for referencing.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a crucial step to obtain high-resolution spectra with sharp peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient. For ¹³C NMR, a significantly larger number of scans is typically required.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
-
NMR Data
As of the last update, a complete, publicly available experimental ¹H and ¹³C NMR dataset for this compound was not found in the surveyed literature. Therefore, predicted NMR data is provided below for reference. For comparative purposes, experimental ¹H NMR data for the parent compound, imidazole, is also included.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~150 |
| C4 | ~7.1 | ~125 |
| C5 | ~7.1 | ~125 |
| NH | Broad signal, variable position | - |
| B-OH | Broad signal, variable position | - |
Note: Predicted data is based on computational models and may differ from experimental values. The chemical shifts of NH and OH protons are highly dependent on solvent, concentration, and temperature.
Table 2: Experimental ¹H NMR Data for Imidazole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| H2 | 7.69 | s | D₂O |
| H4, H5 | 7.14 | s | D₂O |
This data is for the parent imidazole and is provided for comparative purposes.
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Discovery and Development of Imidazole-Based Boronic Acids: A Technical Guide for Drug Discovery Professionals
Introduction
The convergence of imidazole scaffolds and boronic acid functionalities has given rise to a promising class of molecules with significant therapeutic potential. Imidazole, a ubiquitous heterocycle in biological systems, offers a versatile framework for drug design, while the unique electronic properties of boronic acids enable them to act as potent enzyme inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of imidazole-based boronic acids, with a focus on their application as enzyme inhibitors in drug development.
Core Concepts: The Power of a Hybrid Scaffold
Imidazole-based boronic acids leverage the synergistic properties of their constituent moieties. The imidazole ring, present in essential biomolecules like histidine and purines, provides a scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The boronic acid group, a bioisostere of the carboxylic acid group, is a key pharmacophore that can form a reversible covalent bond with the catalytic serine or threonine residues in the active sites of many enzymes. This covalent interaction often leads to potent and selective inhibition.
Synthesis of Imidazole-Based Boronic Acids
The synthesis of imidazole-based boronic acids can be approached through several strategic routes, primarily involving either the construction of the imidazole ring on a boronic acid-containing precursor or the introduction of a boronic acid moiety onto a pre-existing imidazole scaffold.
General Synthetic Strategies
A common approach involves the use of a protected imidazole derivative, which is then subjected to a borylation reaction. For instance, a bromo-substituted imidazole can undergo a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron, to install the boronic ester. Subsequent deprotection yields the desired imidazole-based boronic acid.
Another strategy involves building the imidazole ring from acyclic precursors that already contain a boronic acid or a protected boronic acid group. This can be achieved through multicomponent reactions, such as the Radziszewski synthesis or related methodologies, where an α-dicarbonyl compound, an aldehyde, ammonia, and a boronic acid-containing amine are condensed to form the imidazole ring.
Experimental Protocol: Synthesis of a Triazole-Containing Imidazole-Based Boronic Acid β-Lactamase Inhibitor
The following protocol is a representative example of the synthesis of a more complex imidazole-based boronic acid derivative, specifically a triazole-containing compound designed as a β-lactamase inhibitor. This multi-step synthesis highlights key transformations commonly employed in this field.
Step 1: Synthesis of an Azido-Functionalized Imidazole Core
-
To a solution of 4-(bromomethyl)-1H-imidazole hydrobromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azido-functionalized imidazole.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azido-functionalized imidazole (1.0 eq) and a terminal alkyne bearing a protected boronic acid group (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Add a copper(II) sulfate solution (0.05 eq) and sodium ascorbate (0.2 eq).
-
Heat the reaction mixture to 60°C and stir for 4-8 hours.
-
Monitor the formation of the triazole product by TLC.
-
After completion, cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Boronic Acid
-
Dissolve the protected triazole-imidazole-boronic ester (1.0 eq) in a mixture of dichloromethane (DCM) and a mild acidic solution (e.g., 0.2 M HCl).
-
Add methylboronic acid (10.0 eq) as a transesterification agent.
-
Stir the reaction at room temperature overnight.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the final imidazole-based boronic acid by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery: Targeting Enzymes
Imidazole-based boronic acids have emerged as powerful tools for targeting a range of enzymes implicated in various diseases. Their mechanism of action typically involves the formation of a stable, yet reversible, tetrahedral intermediate with a key catalytic residue in the enzyme's active site.
β-Lactamase Inhibitors
One of the most successful applications of this class of compounds is in combating antibiotic resistance. Bacterial β-lactamases are enzymes that hydrolyze and inactivate β-lactam antibiotics. Imidazole-based boronic acids can act as potent inhibitors of these enzymes, restoring the efficacy of conventional antibiotics.
Arginase Inhibitors
Arginase is an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. In the context of cancer, tumor-associated myeloid cells can express high levels of arginase, leading to the depletion of L-arginine in the tumor microenvironment. This depletion impairs T-cell function and promotes tumor immune evasion. Imidazole-based boronic acids, such as derivatives of 2(S)-amino-6-boronohexanoic acid (ABH), have been developed as potent arginase inhibitors.[1] By blocking arginase activity, these compounds can restore L-arginine levels, thereby enhancing anti-tumor immune responses.
Quantitative Bioactivity Data
The potency of imidazole-based boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize representative bioactivity data for imidazole-based boronic acids against β-lactamases and arginases.
Table 1: Bioactivity of Imidazole-Based Boronic Acid β-Lactamase Inhibitors
| Compound ID | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| MB076 | ADC-7 (Acinetobacter-derived cephalosporinase) | <1000 | - | [2] |
| Compound 5 | KPC-2 (Klebsiella pneumoniae carbapenemase) | 730 | - | [3] |
| Compound 10a | AmpC (Class C β-lactamase) | 140 | - | [3] |
| Compound 2b | KPC-2 | - | 84 ± 2 | [4] |
| Compound 2b | SHV-1 (Class A β-lactamase) | - | 130 ± 2 | [4] |
Table 2: Bioactivity of Imidazole-Based Boronic Acid Arginase Inhibitors
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| ABH | Human Arginase I | - | - | [1] |
| ABH | Human Arginase II | 8.5 | - | [5] |
| Compound 9 | Human Arginase I | - | 223 | [6] |
| Compound 9 | Human Arginase II | - | 509 | [6] |
| MARS | Human Arginase I | - | 900 | [5] |
| MARS | Human Arginase II | - | 700 | [5] |
| FMARS | Human Arginase I | - | 1100 | [5] |
| FMARS | Human Arginase II | - | 400 | [5] |
Experimental Protocols for Biological Evaluation
β-Lactamase Inhibition Assay (Nitrocefin Assay)
This assay is a widely used colorimetric method to determine the activity of β-lactamase inhibitors. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (e.g., 0.5 mg/mL in PBS)[3]
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Test inhibitor compound (imidazole-based boronic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at 486 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Arginase Inhibition Assay
This assay measures the amount of urea produced from the enzymatic cleavage of L-arginine by arginase.
Materials:
-
Purified arginase enzyme
-
L-arginine solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MnCl2)
-
Urea detection reagents (e.g., α-isonitrosopropiophenone)
-
Test inhibitor compound (imidazole-based boronic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of arginase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period.
-
Initiate the reaction by adding the L-arginine solution to all wells.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Add the urea detection reagent and heat the plate to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Create a standard curve with known concentrations of urea.
-
Calculate the amount of urea produced in each well and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
Future Perspectives
The field of imidazole-based boronic acids continues to evolve, with ongoing efforts focused on several key areas:
-
Improving Selectivity: Designing inhibitors with high selectivity for a specific enzyme target over related enzymes is crucial to minimize off-target effects.
-
Enhancing Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as oral or systemically administered drugs.
-
Exploring New Targets: While β-lactamases and arginases are well-established targets, the unique properties of imidazole-based boronic acids make them attractive for inhibiting other classes of enzymes, such as serine proteases and kinases.
-
Combination Therapies: The use of imidazole-based boronic acid enzyme inhibitors in combination with other therapeutic agents is a promising strategy, particularly in the fields of infectious diseases and oncology.
References
- 1. α-Triazolylboronic Acids: A Promising Scaffold for Effective Inhibitors of KPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. toku-e.com [toku-e.com]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 2-Imidazolylboronic Acid: A Whitepaper for Advanced Drug Discovery
For researchers, scientists, and professionals in drug development, a deep understanding of the intrinsic properties of novel molecular scaffolds is paramount. This technical guide delves into the theoretical and computational landscape of 2-imidazolylboronic acid, a molecule of significant interest at the intersection of heterocyclic chemistry and boronic acid utility. While comprehensive experimental and theoretical data on this specific molecule remains emergent, this paper outlines a robust computational framework to elucidate its structural, electronic, and reactive properties. Such a framework is indispensable for predicting its behavior in biological systems and for the rational design of next-generation therapeutics.
The imidazole moiety is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in numerous bioactive compounds.[1] Boronic acids and their derivatives are also of immense importance in pharmaceutical drug discovery, not only for their utility in synthetic reactions like the Suzuki-Miyaura coupling but also as key pharmacophores in approved drugs.[2][3] The fusion of these two entities in 2-imidazolylboronic acid presents a unique scaffold with a rich potential for targeted drug design.
This whitepaper will provide a blueprint for the theoretical investigation of 2-imidazolylboronic acid, detailing the requisite computational methodologies and the expected data outputs. By following this guide, researchers can systematically uncover the molecule's fundamental characteristics, thereby accelerating its journey from a compound of interest to a lead candidate in drug development programs.
I. Molecular Geometry and Structural Analysis
A foundational step in the theoretical characterization of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the lowest energy conformation of the molecule.
Experimental Protocols: Quantum Chemical Calculations for Geometry Optimization
A reliable method for obtaining an accurate molecular structure is through Density Functional Theory (DFT). The recommended protocol is as follows:
-
Software: Gaussian, ORCA, or any other reputable quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a proven track record for providing a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set with diffuse and polarization functions is well-suited for describing the electronic structure of molecules containing heteroatoms and for accurately modeling non-covalent interactions.
-
Solvation Model: To simulate a biological environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) using the integral equation formalism variant (IEFPCM) with water as the solvent should be employed.
-
Calculation Type: Opt (Optimization) followed by Freq (Frequency). The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Data Presentation: Predicted Structural Parameters
The geometry optimization will yield a wealth of quantitative data regarding the molecule's structure. This data should be tabulated for clarity and comparative purposes.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (in vacuo) | Predicted Value (in water) |
| Bond Length (Å) | B | O1 | Calculated Value | Calculated Value | |
| B | O2 | Calculated Value | Calculated Value | ||
| B | C2 (imidazole) | Calculated Value | Calculated Value | ||
| N1 (imidazole) | C2 (imidazole) | Calculated Value | Calculated Value | ||
| C2 (imidazole) | N3 (imidazole) | Calculated Value | Calculated Value | ||
| **Bond Angle (°) ** | O1 | B | O2 | Calculated Value | Calculated Value |
| O1 | B | C2 | Calculated Value | Calculated Value | |
| N1 | C2 | N3 | Calculated Value | Calculated Value | |
| Dihedral Angle (°) | O1 | B | C2 | N1 | Calculated Value |
Visualization of Molecular Structure
A visual representation of the optimized geometry is essential for intuitive understanding.
Caption: Optimized molecular structure of 2-imidazolylboronic acid.
II. Electronic Properties and Chemical Reactivity
The electronic nature of 2-imidazolylboronic acid dictates its reactivity and its potential to interact with biological targets. Key descriptors of its electronic properties include the Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and the distribution of atomic charges.
Experimental Protocols: Calculation of Electronic Properties
Using the optimized geometry from the previous step, the following single-point energy calculations should be performed with the same DFT method (B3LYP/6-311++G(d,p)) and solvation model.
-
FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.
-
MEP Mapping: The MEP is plotted onto the molecule's electron density surface. It reveals the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as regions for hydrogen bonding.
-
Charge Analysis: Mulliken population analysis or, more robustly, Natural Bond Orbital (NBO) analysis should be conducted to determine the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution.
Data Presentation: Key Electronic Descriptors
| Property | Predicted Value (in vacuo) | Predicted Value (in water) |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
| Mulliken Atomic Charges | ||
| B | Calculated Value | Calculated Value |
| N1 (imidazole) | Calculated Value | Calculated Value |
| N3 (imidazole) | Calculated Value | Calculated Value |
| O1 | Calculated Value | Calculated Value |
| O2 | Calculated Value | Calculated Value |
Visualization of a Reactivity Concept
The interaction between the FMOs of 2-imidazolylboronic acid and a hypothetical biological target can be conceptualized as follows.
Caption: Frontier Molecular Orbital (FMO) interactions.
III. Intermolecular Interactions and Binding Affinity
For a drug to be effective, it must bind to its biological target. This binding is governed by a complex interplay of intermolecular interactions. Theoretical studies can model these interactions and provide insights into binding affinity.
Experimental Protocols: Modeling Intermolecular Interactions
-
Model System: A simplified model of the target's active site should be constructed (e.g., key amino acid residues).
-
Docking: Molecular docking simulations can be performed to predict the preferred binding orientation of 2-imidazolylboronic acid within the active site.
-
Quantum Theory of Atoms in Molecules (QTAIM): Following docking, a high-level DFT calculation on the docked complex can be performed. QTAIM analysis of the resulting electron density can identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals contacts, through the analysis of bond critical points.
Visualization of the Computational Workflow
The process for studying intermolecular interactions can be visualized as a logical workflow.
Caption: Workflow for analyzing intermolecular interactions.
IV. Implications for Drug Development
The theoretical data generated through this computational framework has direct and actionable implications for drug development.
-
Structure-Activity Relationship (SAR) Studies: By understanding the key structural and electronic features responsible for binding, medicinal chemists can rationally design derivatives of 2-imidazolylboronic acid with improved potency and selectivity.
-
Pharmacokinetic Profiling: Calculated properties such as polarity and surface area can inform predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Mechanism of Action: A detailed understanding of the intermolecular interactions with a target can elucidate the molecule's mechanism of action at a fundamental level.
References
An In-depth Technical Guide to the Electronic Properties of 1H-Imidazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 1H-imidazol-2-ylboronic acid, a versatile building block in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and theoretical electronic structure of the molecule, offering insights into its reactivity and potential applications, particularly in the context of enzyme inhibition.
Introduction
This compound is a heterocyclic compound featuring an imidazole ring substituted with a boronic acid group at the C2 position. The imidazole moiety is a common scaffold in numerous biologically active molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions. The boronic acid functional group is a Lewis acid capable of forming reversible covalent bonds with diols, a property exploited in sensor design and drug delivery. The interplay of the electron-rich imidazole ring and the electron-withdrawing boronic acid group imparts unique electronic characteristics to the molecule, influencing its acidity, reactivity, and potential as a pharmacophore.
Physicochemical and Electronic Properties
The electronic nature of this compound is a result of the combined effects of the imidazole ring and the boronic acid substituent. The imidazole ring itself is aromatic and possesses two nitrogen atoms with different electronic environments: a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic system and a pyridine-like nitrogen (N3) with a lone pair in the plane of the ring, which is more basic. The boronic acid group is generally considered to be electron-withdrawing, which can influence the electron density distribution within the imidazole ring.
Acidity (pKa)
Table 1: Predicted and Comparative Acidity Data
| Compound | Functional Group | Predicted/Experimental pKa | Reference |
| This compound | Boronic Acid | Not available | - |
| This compound | Imidazolium ion | Not available | - |
| Phenylboronic acid | Boronic Acid | 8.64 - 8.90 | [1] |
| Imidazole | Imidazolium ion | ~7.0 |
Note: Predicted values would be derived from computational chemistry studies.
Spectroscopic Data
Spectroscopic analysis provides valuable information about the structure and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Although specific experimental NMR data for this compound could not be located in the searched literature, predicted chemical shifts can be estimated based on the known spectra of imidazole and related derivatives. The protons on the imidazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The carbon atom attached to the boron (C2) would likely show a characteristic chemical shift in the ¹³C NMR spectrum.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (H4/H5) | 7.0 - 7.5 | d | ~2-3 |
| ¹H (NH) | 10.0 - 12.0 | br s | - |
| ¹³C (C2) | 140 - 150 | - | - |
| ¹³C (C4/C5) | 120 - 130 | - | - |
Note: These are estimated values based on data for similar imidazole compounds and require experimental verification.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the boronic acid, the N-H stretching of the imidazole ring, and the B-O and C-N bond vibrations.
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| N-H stretch (imidazole) | 3100 - 3300 | Medium |
| C=N stretch (imidazole ring) | 1500 - 1600 | Medium |
| B-O stretch | 1300 - 1400 | Strong |
Note: These are predicted values based on typical IR absorption ranges for the respective functional groups.
Synthesis and Experimental Protocols
Synthesis of this compound
A general three-step synthesis for this compound has been described.[2] The process begins with the reaction of imidazole with trimethylborate, followed by acidic workup to yield the boronic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a representative procedure based on common methods for the synthesis of arylboronic acids is outlined below.
Step 1: Formation of 2-Lithioimidazole
-
To a solution of imidazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.
-
The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the lithiated intermediate.
Step 2: Borylation
-
Trimethylborate is added dropwise to the solution of 2-lithioimidazole at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Step 3: Hydrolysis
-
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
The mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.
-
The aqueous layer is separated, and the pH is adjusted to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
pKa Determination Protocol (Illustrative)
The pKa of this compound can be determined experimentally using potentiometric or spectrophotometric titration.
Potentiometric Titration:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pKa value is determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Application in Drug Development: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
The imidazole scaffold is a key component in many enzyme inhibitors. A particularly relevant target in cancer immunotherapy is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan, an essential amino acid for T-cell proliferation and activation, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunosuppressive environment that allows tumors to evade the immune system.
Several imidazole-based compounds have been developed as IDO1 inhibitors.[4] These inhibitors often work by coordinating to the heme iron in the active site of the enzyme, thereby blocking substrate binding and catalytic activity. The electronic properties of the imidazole ring are crucial for this interaction.
Caption: The IDO1 pathway and the potential role of inhibitors.
The electronic properties of this compound, particularly the Lewis acidity of the boron center and the coordinating ability of the imidazole nitrogens, make it a candidate for investigation as an IDO1 inhibitor. The boronic acid group could potentially interact with residues in the active site, while the imidazole ring could coordinate with the heme iron. Further research, including molecular docking studies and in vitro enzyme assays, would be necessary to validate this hypothesis.
Conclusion
This compound possesses a unique combination of electronic features derived from its imidazole and boronic acid moieties. While experimental data on its specific electronic properties are limited, theoretical considerations and comparisons with related compounds provide a solid foundation for understanding its behavior. Its synthesis is achievable through established methods, and its potential application as an enzyme inhibitor, particularly in the context of cancer immunotherapy, warrants further investigation. This technical guide serves as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this intriguing molecule.
References
The Reactivity of the C-B Bond in Imidazole Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The unique electronic properties of the imidazole ring, coupled with the versatile reactivity of the boronic acid moiety, make these compounds valuable building blocks for the construction of complex molecules, particularly in the development of novel therapeutics.[1][2] The carbon-boron (C-B) bond in these reagents is the linchpin of their reactivity, primarily exploited in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the synthesis, stability, and key reactions of imidazole boronic acids, with a focus on experimental protocols and quantitative data to aid researchers in their practical applications.
Synthesis of Imidazole Boronic Acids
The synthesis of imidazole boronic acids can be achieved through several methods, with the choice of route often depending on the desired substitution pattern and the stability of the target molecule. A common strategy involves the lithiation of a halo-imidazole followed by quenching with a trialkyl borate.
General Synthetic Protocol: Lithiation-Borylation of Haloimidazoles
A solution of the halo-imidazole in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium or sec-butyllithium, is then added dropwise to effect lithium-halogen exchange. After stirring for a short period, a trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the reaction mixture. The reaction is then allowed to warm to room temperature and is subsequently quenched with an aqueous acid to hydrolyze the borate ester and afford the desired imidazole boronic acid. Purification is typically achieved by chromatography or recrystallization.
Stability and Competing Reactions: The Challenge of Protodeboronation
A critical aspect of the reactivity of imidazole boronic acids is their stability, as the C-B bond can be susceptible to cleavage under certain conditions. The most common undesired side reaction is protodeboronation, the protonolysis of the C-B bond to replace the boronic acid group with a hydrogen atom.[3] This process is often pH-dependent and can be accelerated by heat and the presence of certain metals.[3]
The propensity for protodeboronation is a significant consideration in the design of cross-coupling reactions, as it can lead to reduced yields of the desired product. For some heteroaryl boronic acids, particularly those with a nitrogen atom positioned ortho to the boronic acid group, the formation of a zwitterionic intermediate can lead to rapid protodeboronation, especially under neutral pH conditions.[3] Strategies to mitigate protodeboronation include the use of boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates, which exhibit greater stability and can release the boronic acid in situ under the reaction conditions.
Key Reactions of the C-B Bond
The utility of imidazole boronic acids is most prominently demonstrated in palladium- and copper-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new chemical bonds, making them foundational in the synthesis of pharmaceuticals and other functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate, and it stands as one of the most powerful methods for C-C bond formation.[4] In the context of imidazole boronic acids, this reaction is frequently used to synthesize aryl- or heteroaryl-substituted imidazoles, which are common motifs in biologically active molecules.[5]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base.
Experimental Protocol: Suzuki-Miyaura Coupling of an Unprotected Haloimidazole [6]
To a reaction vessel are added the haloimidazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv). A suitable solvent system, such as a mixture of DMF and water or toluene, ethanol, and water, is then added. The reaction mixture is degassed and heated under an inert atmosphere, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole with Various Boronic Acids [7]
| Entry | Boronic Acid | Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | A | 110 | 1 | 91 |
| 2 | 4-Methoxyphenylboronic acid | B | 120 | 2 | 64 |
| 3 | 3-Methylphenylboronic acid | A | 120 | 1 | 40 |
| 4 | 2-Thiopheneboronic acid | B | 110 | 2 | 65 |
| 5 | 3-Furylboronic acid | A | 120 | 1 | 67 |
Method A: PdCl₂(dppf), CsF, BnEt₃NCl in Toluene/H₂O. Method B: Pd(PPh₃)₄, Na₂CO₃ in DMF/H₂O.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a C-N bond between an amine (or other N-nucleophile) and a boronic acid.[8] This reaction is particularly valuable for the N-arylation of imidazoles, providing a complementary approach to traditional methods like the Buchwald-Hartwig amination. The Chan-Lam coupling is often characterized by its mild reaction conditions, often proceeding at room temperature and open to the air.
The mechanism is thought to involve the formation of a copper(II)-amido complex, which then undergoes transmetalation with the boronic acid. Reductive elimination from the resulting copper(III) intermediate yields the N-arylated product and regenerates the active copper catalyst.
Experimental Protocol: Chan-Lam N-Arylation of 2-Nitroimidazole [9]
In a reaction vessel, 2-nitroimidazole (1.0 equiv), the arylboronic acid (1.5 equiv), a copper catalyst such as Cu(OAc)₂ (0.1 equiv), and a ligand (e.g., a phenanthroline derivative, 0.1 equiv) are combined. A suitable solvent, such as methanol, is added, followed by a base (e.g., K₂CO₃, 1.0 equiv). The reaction is stirred at a specified temperature (e.g., room temperature to 65 °C) for a designated time, with progress monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-arylated imidazole.
Table 2: Optimization of Chan-Lam Coupling of 2-Nitroimidazole with Phenylboronic Acid [9]
| Entry | Copper Salt | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OTf)₂ | L1 | - | MeOH | 65 | Low |
| 2 | Cu(OTf)₂ | L2 | K₂CO₃ | MeOH | 65 | 75 |
| 3 | Cu(OAc)₂ | L2 | K₂CO₃ | MeOH | 65 | 68 |
| 4 | Cu(OTf)₂ | L2 | Cs₂CO₃ | MeOH | 65 | 55 |
| 5 | Cu(OTf)₂ | L2 | K₂CO₃ | CH₃CN | 65 | 0 |
L1 and L2 represent different phenanthroline-based ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1H-Imidazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its diverse biological activities, which include antiviral, anticancer, and anti-inflammatory properties. The functionalization of the imidazole ring is a key strategy in the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the imidazole core.
This document provides detailed application notes and protocols for the use of 1H-imidazol-2-ylboronic acid and its protected derivatives in Suzuki-Miyaura coupling reactions to synthesize 2-arylimidazoles. Given the propensity of the unprotected NH group of imidazole to interfere with the catalytic cycle, a common and effective strategy involves the use of an N-protected imidazole-2-ylboronic acid, such as the N-Boc derivative, followed by a deprotection step.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound or its N-protected ester) and an organohalide. The reaction proceeds through a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when dealing with nitrogen-rich heterocycles like imidazole, which can act as ligands and potentially inhibit the palladium catalyst.
Key Applications of 2-Arylimidazoles
The 2-arylimidazole motif is a core component of many biologically active compounds. Notable applications include:
-
Antiviral Agents: Certain 2-arylimidazole derivatives have demonstrated significant activity against a range of viruses, including orthopoxviruses.[1][2]
-
Anticancer Agents: This class of compounds has been investigated for its potential in cancer therapy, with some derivatives showing cytotoxic activity against various cancer cell lines.
-
p38 MAPK Inhibitors: Pyridinyl-imidazole derivatives are well-known inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases.
Experimental Protocols
Due to the challenges associated with the unprotected NH of this compound, a more reliable two-step protocol involving an N-protected derivative is presented.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-1H-imidazol-2-ylboronic Acid with Aryl Halides
This protocol describes a general procedure for the coupling of N-Boc-1H-imidazol-2-ylboronic acid with various aryl halides.
Materials:
-
N-Boc-1H-imidazol-2-ylboronic acid
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-1H-imidazol-2-ylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-arylimidazole.
Protocol 2: N-Boc Deprotection of 2-Arylimidazoles
This protocol describes the removal of the N-Boc protecting group to yield the final 2-arylimidazole.
Materials:
-
N-Boc-2-arylimidazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-2-arylimidazole in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS, typically 1-4 hours).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography or recrystallization to yield the final 2-arylimidazole.
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura couplings involving imidazole derivatives. Note that specific data for the coupling of this compound is limited in the literature; therefore, data from related couplings of haloimidazoles are presented to illustrate typical yields and conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Naphthylboronic acid | PdCl₂(dppf) (5) | CsF | Toluene/H₂O | 2 | 90 |
| 2 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | - | 75 |
| 3 | Isoquinolin-4-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | - | 85 |
| 4 | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | - | 60 |
Data adapted from a microwave-assisted protocol, illustrating the feasibility of coupling with various (hetero)arylboronic acids.
Table 2: Suzuki-Miyaura Coupling of 3-Chloroindazole with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Indoleboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | 100 | 15 | 85 |
| 2 | 3-Fluorophenylboronic acid | P2 (2.5) | - | K₃PO₄ | 100 | 15 | 91 |
| 3 | 4-Methoxyphenylboronic acid | P2 (2.5) | - | K₃PO₄ | 100 | 15 | 93 |
| 4 | 2-Thienylboronic acid | P2 (3.5) | - | K₃PO₄ | 100 | 20 | 88 |
P2 is a specific Buchwald precatalyst. This data demonstrates the coupling of a related N-H containing heterocycle.[3]
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for 2-Arylimidazole Synthesis
References
Application Notes and Protocols for Suzuki Coupling with 1H-Imidazol-2-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of the imidazole moiety is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. However, the direct use of 1H-imidazol-2-ylboronic acid in Suzuki couplings is challenging due to its propensity for rapid protodeboronation under basic reaction conditions and potential catalyst inhibition by the Lewis basic nitrogen atom.
To overcome these stability issues, a common and effective strategy is the use of N-protected imidazol-2-ylboronic acid derivatives, most notably the N-Boc protected pinacol ester. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(tert-butoxycarbonyl)-1H-imidazol-2-ylboronic acid pinacol ester with various aryl halides, followed by the deprotection of the imidazole nitrogen to yield the desired 2-aryl-1H-imidazole products.
Reaction Principle
The protocol involves a two-step sequence:
-
Palladium-catalyzed Suzuki-Miyaura Cross-Coupling: An N-Boc protected imidazol-2-ylboronic acid pinacol ester is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The N-Boc group and the pinacol ester moiety stabilize the boronic acid against protodeboronation, facilitating efficient transmetalation and subsequent cross-coupling.
-
N-Boc Deprotection: The resulting N-Boc protected 2-arylimidazole is treated with an acid, typically trifluoroacetic acid (TFA), to remove the Boc group and afford the final 2-aryl-1H-imidazole.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of N-Boc-1H-imidazol-2-ylboronic acid pinacol ester with various aryl bromides and the subsequent deprotection step.
Table 1: Suzuki-Miyaura Coupling of 1-Boc-1H-imidazol-2-ylboronic Acid Pinacol Ester with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of N-Boc-2-arylimidazole |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF | 90 | 24 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 88 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | CsF | THF | 80 | 20 | 75 |
Table 2: N-Boc Deprotection of 2-Aryl-1-(tert-butoxycarbonyl)imidazoles
| Entry | 2-Aryl Group | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-Aryl-1H-imidazole |
| 1 | 4-Methoxyphenyl | 20% TFA in DCM | CH₂Cl₂ | rt | 2 | 95 |
| 2 | 4-Tolyl | 50% TFA in DCM | CH₂Cl₂ | rt | 1 | 96 |
| 3 | 4-(Trifluoromethyl)phenyl | TFA | CH₂Cl₂ | rt | 3 | 92 |
| 4 | 3,5-Dimethylphenyl | HCl (4M in Dioxane) | 1,4-Dioxane | rt | 4 | 90 |
| 5 | Pyridin-2-yl | 20% TFA in DCM | CH₂Cl₂ | rt | 2 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
1-(tert-butoxycarbonyl)-1H-imidazol-2-ylboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water (if applicable)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol), 1-(tert-butoxycarbonyl)-1H-imidazol-2-ylboronic acid pinacol ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (16-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 2-arylimidazole.
Protocol 2: General Procedure for N-Boc Deprotection
This procedure outlines the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).[1]
Materials:
-
N-Boc protected 2-arylimidazole (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected 2-arylimidazole (1.0 mmol) in dichloromethane (DCM, 5-10 mL) in a round-bottom flask.
-
Add Trifluoroacetic acid (TFA, e.g., 20% v/v in DCM, or neat TFA) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-aryl-1H-imidazole. Further purification by chromatography or recrystallization may be performed if necessary.
Visualizations
The following diagrams illustrate the general workflow of the described protocol and the catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Chan-Lam Coupling of 1H-Imidazol-2-ylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[1][2] Specifically, the reaction of an aryl boronic acid with an N-H containing heterocycle, such as imidazole, provides a direct and efficient route to N-arylated imidazoles.[3][4] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds, making the Chan-Lam coupling an invaluable tool in medicinal chemistry and drug discovery.[5] This protocol focuses on the application of Chan-Lam coupling using 1H-imidazol-2-ylboronic acid and its derivatives, offering a pathway to a diverse range of substituted imidazole compounds. The reaction is advantageous due to its typically mild conditions, often proceeding at room temperature and open to the air, providing an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2]
Reaction Principle
The Chan-Lam coupling involves the reaction of a boronic acid with an N-H containing compound in the presence of a copper catalyst, a base, and often an oxidant (typically atmospheric oxygen). The reaction facilitates the formation of a new C-N bond between the aryl group of the boronic acid and the nitrogen atom of the imidazole ring.
Core Reaction:
Data Presentation
Table 1: Summary of Reaction Conditions for Chan-Lam Coupling of Imidazoles with Arylboronic Acids
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ (10) | Pyridine (2.0) | CH₂Cl₂ | Room Temp | 72 | 93 | [2] |
| Cu₂O (2.5) | Cs₂CO₃ (1.4) | Butyronitrile | 110 | 24-48 | Good | [6] |
| CuBr (10) | K₃PO₄ (2.0) | DMF | 100 | 12 | 85-95 | [7] |
| Cu(OAc)₂ (10) | Et₃N (2.0) | CH₂Cl₂ | Room Temp | 48 | 60-90 | [8] |
| --INVALID-LINK--₂ (0.016 mmol) | K₂CO₃ (1.0) | MeOH | Room Temp | - | Moderate | [5] |
| CuFAP (100 mg) | None | Methanol | Room Temp | 5 | Good-Excellent | [4] |
| Cu(OAc)₂ (10) | NaOH (1.0) | Methanol | Reflux | - | Varies | [9] |
Note: Yields are highly substrate-dependent. This table provides a general overview of common conditions.
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Imidazole with Arylboronic Acid
This protocol provides a general procedure that can be adapted based on the specific substrates and desired scale.
Materials:
-
Arylboronic acid
-
Imidazole or imidazole derivative
-
Copper(II) acetate (Cu(OAc)₂) or other copper catalyst
-
Base (e.g., pyridine, triethylamine, cesium carbonate)
-
Solvent (e.g., dichloromethane (CH₂Cl₂), methanol (MeOH), dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add the imidazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a magnetic stir bar.
-
Solvent and Base Addition: Add the appropriate solvent (e.g., CH₂Cl₂) and then the base (e.g., pyridine, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or the desired temperature. The reaction is often run open to the atmosphere to allow for the ingress of oxygen, which can facilitate the catalytic cycle.[1][9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylimidazole.
Specific Protocol Example: Synthesis of 1-Phenyl-1H-imidazole
This protocol is adapted from literature procedures and provides a specific example for the synthesis of 1-phenyl-1H-imidazole.[4]
Materials:
-
Imidazole (1.2 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Copper-exchanged fluorapatite (CuFAP) (100 mg)
-
Methanol (3 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 10 mL round-bottom flask, add CuFAP (100 mg), imidazole (1.2 mmol), and phenylboronic acid (1.0 mmol).
-
Add methanol (3 mL) to the flask.
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 1-phenyl-1H-imidazole.
Visualizations
Proposed Catalytic Cycle of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is complex and still a subject of research, but a generally accepted pathway involves a Cu(I)/Cu(III) or a Cu(II) catalytic cycle.[2][10] The following diagram illustrates a plausible catalytic cycle.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a Chan-Lam coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for Chan-Lam coupling.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Copper salts can be toxic; avoid inhalation and skin contact.
-
Organic solvents are flammable; keep away from ignition sources.
The Chan-Lam coupling of this compound and its derivatives is a powerful and practical method for the synthesis of N-arylated imidazoles. The mild reaction conditions, operational simplicity, and broad substrate scope make it a highly attractive transformation for applications in pharmaceutical and materials science research. The protocols and data presented here provide a solid foundation for researchers to successfully employ this important reaction in their own synthetic endeavors.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for 1H-Imidazol-2-ylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-imidazol-2-ylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex imidazole-containing molecules with a wide range of therapeutic potential. The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for designing novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of potential anticancer and antimicrobial agents.
Key Applications in Drug Discovery
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction allows for the efficient formation of a carbon-carbon bond between the imidazole ring and various aryl or heteroaryl halides, providing access to a diverse library of 2-substituted imidazole derivatives. These derivatives have been investigated for a multitude of pharmacological activities.
Anticancer Activity: Imidazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways.[2][7][8][9][10][11] A common strategy involves the synthesis of 2-aryl-1H-imidazoles, where the appended aryl group can be tailored to interact with specific enzyme active sites, such as those of kinases.
Antimicrobial Activity: The imidazole core is also a key feature in many antimicrobial agents.[1][4][12][13][14][15] By coupling this compound with various heterocyclic halides, novel compounds with potential antibacterial and antifungal properties can be synthesized.
Data Presentation: Biological Activities of Imidazole Derivatives
The following tables summarize the in vitro biological activities of various imidazole derivatives, showcasing the potential of compounds that can be synthesized using this compound as a key reagent.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action (if known) | Reference |
| Imidazopyridine derivatives | c-Met enzymatic assay | 0.0534 | c-Met kinase inhibitor | [7] |
| Imidazopyridine derivatives | Cellular assay | 0.253 | c-Met kinase inhibitor | [7] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer NUGC-3 | 0.05 | Microtubule destabilizing agent | [11] |
| 1-(diarylmethyl)-1H-imidazole derivative | MCF-7 | 0.132 | Anti-mitotic agent | [16] |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives | CDK2/cyclin E | Submicromolar | CDK2 inhibitor | [10] |
| N-1 arylidene amino imidazole-2-thiones | MCF-7, HepG2, HCT-116 | < 5 | Pre-G1 apoptosis and G2/M cell cycle arrest | [9] |
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-pyrazole derivative | Staphylococcus aureus | 12.5 | [12] |
| Benzimidazole-pyrazole derivative | Escherichia coli | 50 | [12] |
| Benzimidazole-pyrazole derivative | Pseudomonas aeruginosa | 50 | [12] |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus | < 1 | [15] |
| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 | [15] |
| Indolylbenzo[d]imidazoles | Mycobacterium smegmatis | 3.9 | [15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol provides a general method for the synthesis of 2-aryl-1H-imidazoles. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromo- or chloro-arene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)[6][17]
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water as a co-solvent)[6][18]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent system (e.g., a mixture of dioxane and water) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1H-imidazole.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 2-aryl-1H-imidazoles via Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of c-Met by an Imidazole-Based Inhibitor
Many imidazole derivatives function as kinase inhibitors. The following diagram illustrates a simplified signaling pathway of the c-Met receptor tyrosine kinase and its inhibition by a hypothetical imidazole-based drug, which could be synthesized using this compound.
Caption: Simplified c-Met signaling pathway and its inhibition by an imidazole-based compound.
Conclusion
This compound is a valuable and versatile reagent in drug discovery, enabling the synthesis of a wide array of biologically active imidazole-containing compounds. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for creating diverse chemical libraries for screening against various therapeutic targets. The data and protocols presented here serve as a foundation for researchers to explore the potential of this building block in the development of novel therapeutics.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]
- 13. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of Bioactive Imidazole Derivatives Using Boronic Acids: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive imidazole derivatives utilizing boronic acids. The methodologies presented focus on the direct role of boronic acids in the construction of the imidazole core, a key scaffold in numerous pharmacologically active compounds. The synthesized derivatives exhibit significant potential as anticancer agents through mechanisms such as tubulin polymerization and Src kinase inhibition.
Application Notes
The imidazole ring is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1] The use of boronic acids as catalysts or reagents in the synthesis of substituted imidazoles offers a powerful and versatile approach to creating novel molecular entities with diverse biological activities.[2][3] Traditional methods for imidazole synthesis often require harsh conditions or multi-step procedures. Boronic acid-mediated syntheses, however, can provide more direct and efficient routes to specific substitution patterns that are otherwise difficult to access.
One notable application is the synthesis of 1,2,5-substituted imidazoles through the reaction of imidamides with propargyl aldehydes in the presence of a boronic acid.[4] This method is significant as the boronic acid not only catalyzes the reaction but also transfers its organic substituent to the C-5 position of the imidazole ring, allowing for a high degree of molecular diversity.[4]
Another key methodology involves the cyclization of amido-nitriles mediated by functionalized boronic acids to produce 2,4-disubstituted imidazoles.[3][5] This approach provides a regioselective route to another important class of imidazole derivatives.
The bioactive imidazole derivatives synthesized through these methods have shown considerable promise as anticancer agents. Their mechanisms of action often involve the disruption of critical cellular processes such as cell division and signal transduction. Specifically, certain substituted imidazoles have been identified as potent inhibitors of tubulin polymerization and Src family kinases (SFKs), both of which are validated targets in cancer therapy.[6][7][8]
Key Advantages of Boronic Acid-Based Synthesis:
-
High Regioselectivity: Enables the synthesis of specific imidazole isomers.
-
Functional Group Tolerance: Compatible with a wide range of functional groups on the starting materials.
-
Access to Novel Structures: Allows for the creation of complex and diverse molecular architectures.
-
Potential for Greener Chemistry: Some methods can be performed under milder conditions than traditional approaches.
Experimental Protocols
Protocol 1: Boronic Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles
This protocol is based on the work of Wang and co-workers and describes the synthesis of 1,2,5-trisubstituted imidazoles from N-arylbenzamidines and propargyl aldehydes using a boronic acid catalyst.[4]
Materials:
-
N-Arylbenzamidine (1.0 equiv)
-
Propargyl aldehyde (1.2 equiv)
-
Arylboronic acid (1.5 equiv)
-
DCE (1,2-dichloroethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add the N-arylbenzamidine, arylboronic acid, and DCE.
-
Add the propargyl aldehyde to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,2,5-trisubstituted imidazole.
Data Presentation
Table 1: Synthesis of 1,2,5-Trisubstituted Imidazoles - Reaction Yields
| Entry | N-Arylbenzamidine (R¹) | Propargyl aldehyde (R²) | Arylboronic acid (R³) | Yield (%) |
| 1 | Phenyl | Phenyl | Phenyl | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | 4-Tolyl | 82 |
| 3 | 4-Chlorophenyl | Phenyl | 3-Nitrophenyl | 75 |
| 4 | Phenyl | 4-Bromophenyl | Phenyl | 78 |
Yields are based on isolated product after purification.
Table 2: Anticancer Activity of Bioactive Imidazole Derivatives
| Compound ID | Imidazole Substitution Pattern | Cancer Cell Line | Biological Target | IC₅₀ (µM) | Reference |
| IMZ-01 | 1,2,5-Trisubstituted | MDA-MB-231 (Breast) | Tubulin Polymerization | 0.08 - 1.0 | [9] |
| IMZ-02 | 2,4,5-Trisubstituted | HCT116 (Colon) | Tubulin Polymerization | 0.021 | [10] |
| IMZ-03 | 4-Aminoimidazole derivative | SH-SY5Y (Neuroblastoma) | Src Family Kinases (SFKs) | 0.09 - 0.48 | [8] |
| IMZ-04 | 2-Aryl-4-benzoyl-imidazole | Melanoma | Tubulin Polymerization | ~1.0 | [11] |
| IMZ-05 | 2,4,5-Trisubstituted | MCF-7 (Breast) | PI3K/Akt/mTOR Pathway | 17.8 - 24.1 | [2] |
| IMZ-06 | 1-Substituted-2-aryl | A549 (Lung) | Tubulin Polymerization | 0.15 | [10] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: 1H-Imidazol-2-ylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The imidazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of the kinase hinge region. 1H-imidazol-2-ylboronic acid serves as a versatile and valuable building block in the synthesis of these inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of complex biaryl structures, which are common motifs in potent kinase inhibitors.
These application notes provide an overview of the utility of this compound in the synthesis of various kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Kinase Inhibitors Synthesized Utilizing Imidazole Scaffolds
A variety of kinase inhibitors targeting different families of kinases have been developed incorporating the imidazole motif. While direct synthesis routes starting from this compound are not always explicitly detailed in the literature, the Suzuki-Miyaura coupling is a standard method for the C-C bond formation required for many of these structures. The following tables summarize the activity of several imidazole-based kinase inhibitors.
Multi-Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| Compound 6h | EGFR | 0.0732 | [2] |
| HER2 | 0.0232 | [2] | |
| CDK2 | 0.284 | [2] | |
| AURKC | 0.011 | [2] | |
| Compound 6i | mTOR | Potent Inhibition | [2] |
| Compound 10e | JAK2 | 0.166 | [3][4] |
| JAK3 | 0.057 | [3][4] | |
| Aurora A | 0.939 | [3][4] | |
| Aurora B | 0.583 | [3][4] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound ID | IC50 (µM) | Reference |
| Novel Indolyl-Pyrimidine Hybrid 4g | 0.25 | [5] |
| Novel Indolyl-Pyrimidine Hybrid 4f | 0.38 | [5] |
| Novel Indolyl-Pyrimidine Hybrid 4h | 0.39 | [5] |
p38 MAP Kinase Inhibitors
| Compound ID | IC50 (nM) | Reference |
| Compound AA6 | 403.57 ± 6.35 | [6] |
| Adezmapimod (SB203580) (Reference) | 222.44 ± 5.98 | [6] |
Experimental Protocols
The following is a representative protocol for the synthesis of a biaryl kinase inhibitor scaffold using this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for Suzuki-Miyaura couplings involving heterocyclic boronic acids.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine, 2-chloro-4-aminopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the solution by bubbling the inert gas through it for another 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (0.05-0.10 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Signaling Pathways and Experimental Workflow
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified RTK signaling pathway and point of inhibition.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Drug discovery workflow for imidazole-based kinase inhibitors.
Conclusion
This compound is a key synthetic intermediate for the construction of imidazole-containing kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and flexible method for generating diverse libraries of compounds for screening and lead optimization. The imidazole moiety's ability to interact with the hinge region of kinases makes it a valuable component in the design of potent and selective inhibitors for a range of therapeutic targets. The protocols and data presented here serve as a guide for researchers in the field of drug discovery and development, highlighting the importance of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Imidazol-2-ylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazol-2-ylboronic acid is a bifunctional molecule that holds significant promise for the development of advanced materials. It uniquely combines the properties of an imidazole ring—a five-membered heterocycle known for its coordination chemistry, proton conductivity, and biological activity—with the versatile reactivity of a boronic acid group. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, its role in Suzuki cross-coupling reactions, and its responsiveness to pH and reactive oxygen species.[1] This combination of functionalities makes this compound an attractive building block for a new generation of smart materials with applications in sensing, drug delivery, catalysis, and electronics.
While the materials science applications of arylboronic acids, in general, are well-documented, specific research on this compound is an emerging field. These notes provide an overview of its potential applications, supported by detailed, representative experimental protocols and illustrative data based on the established chemistry of imidazole and boronic acid compounds.
Potential Applications in Materials Science
The unique chemical structure of this compound allows for its incorporation into a variety of material platforms:
-
Stimuli-Responsive Polymers: The imidazole ring is pH-sensitive, becoming protonated under acidic conditions. This property, combined with the diol-binding capability of the boronic acid, can be harnessed to create dual-responsive polymers. Such materials could find use in drug delivery systems that release their payload in response to specific physiological cues, such as the acidic microenvironment of a tumor or the presence of glucose.[1]
-
Fluorescent and Electrochemical Sensors: The imidazole moiety can act as a metal-coordinating ligand and a fluorophore modulator, while the boronic acid group is an excellent recognition site for diol-containing molecules like saccharides. By integrating this compound into polymeric or solid-state matrices, it is possible to design highly selective and sensitive sensors for biologically important analytes.[2]
-
Catalysis: Imidazole derivatives are widely used as ligands for transition metal catalysts and as organocatalysts. The incorporation of a boronic acid group can provide an additional handle for anchoring these catalytic moieties onto solid supports or for tuning their electronic properties.
-
Organic Electronics: Both imidazole and boronic acid derivatives have been explored for their potential in organic electronics. Imidazole-based materials can exhibit proton conductivity, while boronic acids have been used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and other devices.[3]
-
Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound makes it a potential linker for the construction of novel MOFs. The imidazole nitrogen atoms and the boronic acid group can coordinate to different metal centers, leading to frameworks with unique topologies and functionalities for applications in gas storage, separation, and catalysis.[4][5]
Data Presentation
The following tables present illustrative quantitative data for hypothetical materials synthesized using this compound. These values are based on typical results observed for similar boronic acid-containing materials and should be considered as representative examples.
Table 1: Illustrative Properties of a Stimuli-Responsive Hydrogel Incorporating this compound
| Property | Condition | Value |
| Swelling Ratio | pH 7.4 | 1500% |
| pH 5.0 | 2500% | |
| pH 7.4, 10 mM Glucose | 1800% | |
| Glucose Binding Affinity (Ka) | pH 7.4 | 250 M-1 |
| Young's Modulus | Swollen state (pH 7.4) | 50 kPa |
| Collapsed state (pH 5.0) | 120 kPa |
Table 2: Illustrative Performance of a Fluorescent Sensor for Glucose Based on a Polymer Functionalized with this compound
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 480 nm |
| Quantum Yield (Φ) | 0.15 |
| Limit of Detection (LOD) | 10 µM |
| Linear Range | 0.1 - 10 mM |
| Response Time (t90) | < 1 minute |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of materials incorporating this compound.
Protocol 1: Synthesis of a pH- and Glucose-Responsive Hydrogel
This protocol describes the synthesis of a poly(acrylamide-co-3-acrylamido-1H-imidazol-2-ylboronic acid) hydrogel.
Materials:
-
Acrylamide
-
N-(3-aminopropyl)methacrylamide hydrochloride (APMA)
-
This compound
-
N,N'-Methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Synthesis of the boronic acid monomer: a. Dissolve this compound (1.0 eq) and APMA (1.0 eq) in a 1:1 mixture of anhydrous DMF and dichloromethane. b. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) and stir the mixture at room temperature for 24 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Precipitate the product by adding the filtrate to an excess of cold diethyl ether. e. Collect the solid product by filtration and dry under vacuum.
-
Hydrogel polymerization: a. Dissolve acrylamide (90 mol%), the synthesized boronic acid monomer (10 mol%), and BIS (2 mol% of total monomer) in PBS (pH 7.4) to a total monomer concentration of 10% (w/v). b. Degas the solution by bubbling with nitrogen for 30 minutes. c. Add APS (0.1 mol% of total monomer) and TEMED (0.1 mol% of total monomer) to initiate polymerization. d. Quickly pour the solution into a mold and allow it to polymerize at room temperature for 2 hours. e. After polymerization, immerse the hydrogel in deionized water for 48 hours to remove unreacted monomers and initiators, changing the water every 12 hours.
Protocol 2: Preparation of a Fluorescent Sensor for Glucose
This protocol describes the synthesis of a fluorescent polymer sensor by copolymerizing a fluorescent monomer with the this compound-containing monomer.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
Acrylamido-1H-imidazol-2-ylboronic acid monomer (from Protocol 1)
-
9-Anthracenylmethyl methacrylate (fluorescent monomer)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane
-
Methanol
-
Diethyl ether
Procedure:
-
Polymerization: a. Dissolve HPMA (89 mol%), the boronic acid monomer (10 mol%), and 9-anthracenylmethyl methacrylate (1 mol%) in 1,4-dioxane. b. Add AIBN (0.2 mol% of total monomer) as the initiator. c. Purge the solution with nitrogen for 30 minutes. d. Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere. e. Cool the reaction to room temperature and precipitate the polymer by adding the solution to an excess of diethyl ether. f. Redissolve the polymer in methanol and re-precipitate in diethyl ether. Repeat this step three times. g. Dry the final polymer product under vacuum.
-
Sensor Characterization: a. Prepare a stock solution of the polymer in a suitable buffer (e.g., PBS, pH 7.4). b. Perform fluorescence spectroscopy by exciting the polymer solution at the excitation maximum of the anthracenyl group and recording the emission spectrum. c. Titrate the polymer solution with increasing concentrations of glucose and record the change in fluorescence intensity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of a stimuli-responsive hydrogel.
Caption: Logical relationship of stimuli-responsive behavior in a dual-responsive hydrogel.
References
- 1. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Organic Electronics with 2-Imidazolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-containing compounds are a cornerstone in the development of advanced organic electronic materials. Their inherent electron-deficient nature, coupled with high thermal stability and versatile functionalization possibilities, makes them ideal candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). 2-Imidazolylboronic acid is a key building block for introducing the imidazole moiety into π-conjugated systems through the highly efficient Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and experimental protocols for the synthesis of organic electronic materials utilizing 2-imidazolylboronic acid.
Core Applications of Imidazole-Based Organic Electronics
Imidazole derivatives have been successfully integrated into various layers of organic electronic devices:
-
Hole Transporting Materials (HTMs): The imidazole core can be functionalized with electron-donating groups to facilitate efficient hole injection and transport from the anode to the emissive layer in OLEDs and OPVs.
-
Electron Transporting Materials (ETMs): The intrinsic electron-deficient character of the imidazole ring makes it an excellent component for materials designed to transport electrons from the cathode.
-
Emissive Materials: By extending the π-conjugation through coupling with various chromophores, imidazole derivatives can serve as highly efficient blue, green, or red emitters in OLEDs.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), imidazole-based compounds can act as high-triplet-energy hosts, facilitating efficient energy transfer to phosphorescent guest emitters.
Data Presentation
Table 1: Performance of OLEDs Incorporating Imidazole-Based Host Materials
| Host Material Codename | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| CzB-MOPPI | Non-doped | 5.97 | 6450 | - | (0.16, 0.08)[1] |
| TPE-2Cz-mPBI | Non-doped | 3.2 | - | - | -[1] |
| TPA-BPI | Non-doped | 3.08 | - | - | (0.15, 0.09)[1] |
| TPA-PPI | Non-doped | 5.02 | - | - | (0.15, 0.11)[1] |
| imM-m-Cz | Green Phosphor | - | 168,454 | 2.3 | -[2] |
| TC-1 | Red Phosphor (Ir(piq)₂acac) | 21.6 | - | - | -[2] |
| TC-2 | Red Phosphor (Ir(piq)₂acac) | 22.9 | - | - | -[2] |
| TC-3 | Red Phosphor (Ir(piq)₂acac) | 21.9 | - | - | -[2] |
| CBPmBI | Blue Phosphor (FIrpic) | 14.4 | - | - | -[3] |
Table 2: Charge Carrier Mobility of Imidazole-Containing Organic Semiconductors
| Material Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Method of Determination |
| Imidazole-based HTMs (meta-substituted) | Highest among ortho, meta, para isomers | - | DFT and Marcus Hopping Model[4][5] |
| imM-m-Cz | 4.23 x 10⁻⁵ | 3.64 x 10⁻⁵ | -[2] |
| 1-phenyl-1H-benzo[d]imidazole derivatives | Bipolar charge transport | Bipolar charge transport | OLED device characteristics[6] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating 2-imidazolylboronic acid into larger aromatic structures.[7] The general reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide in the presence of a base.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2,5-bis(1H-imidazol-2-yl)-3-hexylthiophene
This protocol is adapted from a similar synthesis of 2,5-biaryl-3-hexylthiophenes and can be optimized for the use of 2-imidazolylboronic acid.[7]
Materials:
-
2,5-dibromo-3-hexylthiophene (1 equivalent)
-
2-Imidazolylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)
-
Potassium phosphate (K₃PO₄) (4 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe and stir the mixture for 30 minutes at room temperature under argon.
-
To this mixture, add 2-imidazolylboronic acid, K₃PO₄, and degassed water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Components of the Suzuki-Miyaura Coupling Reaction
Caption: Key components of the Suzuki coupling reaction.
Conclusion
2-Imidazolylboronic acid is a valuable and versatile building block for the synthesis of a wide array of organic electronic materials. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for its incorporation into complex molecular architectures. The protocols and data presented in these application notes serve as a foundational guide for researchers aiming to design and synthesize novel imidazole-based materials with tailored properties for high-performance organic electronic devices. Further optimization of reaction conditions and molecular design will undoubtedly lead to the development of next-generation materials for OLEDs, OFETs, and OPVs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OFETs Electric Characteristics with different Organic Material for Low Power Flexible Electronics Design | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Application of Fluorescent Dyes Utilizing 1H-Imidazol-2-ylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boronic acids have emerged as versatile building blocks in the design of fluorescent sensors for a wide array of biologically relevant analytes. As Lewis acids, they can covalently and reversibly bind with compounds containing 1,2- or 1,3-diols, such as saccharides.[1][2] This interaction can induce significant changes in the photophysical properties of a tethered fluorophore, enabling detection. The incorporation of heterocyclic moieties, such as imidazole, can further tune the electronic properties and binding affinities of these sensors. 1H-imidazol-2-ylboronic acid is a valuable reagent for creating fluorescent probes that can recognize carbohydrates, metal ions, and reactive oxygen species, with applications in bioimaging and diagnostics.[1][2][3]
This document provides a detailed overview of the principles, a representative synthetic protocol, and application guidelines for developing fluorescent dyes based on this compound.
Core Principle: Boronic Acid-Based Fluorescent Sensing
The sensing mechanism of most boronic acid-based fluorescent probes relies on the modulation of a fluorophore's emission through Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
-
Initial State (Analyte-Free): The boronic acid group [-B(OH)₂] is typically electron-withdrawing and has a trigonal planar sp² hybridized boron atom.[4][5] In this state, it can quench the fluorescence of the attached fluorophore.
-
Analyte Binding: Upon binding with a diol (e.g., glucose), the boron atom's hybridization changes from sp² to a tetrahedral sp³ conformation, forming an anionic boronate ester.[4][5]
-
Fluorescence Response: This structural and electronic change alters the electron-withdrawing nature of the boronic acid group, often disrupting the quenching mechanism.[4] This results in a "turn-on" fluorescence response, where the emission intensity increases significantly.[4][5]
The imidazole group can participate in this process by influencing the electronic properties of the system and potentially coordinating with target analytes.
Figure 1: General mechanism of a boronic acid-based fluorescent sensor.
Application Note 1: Synthetic Strategy
A common and effective method for synthesizing these fluorescent dyes is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the direct formation of a carbon-carbon bond between the imidazole ring of the boronic acid and a halogenated fluorophore core.
Representative Synthesis: Coupling of this compound with a Halogenated Coumarin Fluorophore.
Figure 2: General workflow for the synthesis and characterization of the target dye.
Experimental Protocol 1: Synthesis of a Coumarin-Imidazole Fluorescent Dye
This protocol describes a representative Suzuki-Miyaura coupling reaction. Note: All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous where specified.
Materials:
-
7-Bromo-4-methylcoumarin
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 7-Bromo-4-methylcoumarin (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%) in 5 mL of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane and 10 mL of degassed water to the reaction flask.
-
Reaction Execution: Equip the flask with a reflux condenser and flush the system with nitrogen or argon gas. Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the dioxane under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent dye.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol 2: Photophysical Characterization and Analyte Sensing
Materials:
-
Synthesized fluorescent dye
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer pH 7.4)
-
Analyte stock solution (e.g., 1 M D-glucose in PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
Part A: Basic Photophysical Properties
-
Stock Solution: Prepare a 1 mM stock solution of the synthesized dye in DMSO.
-
Working Solutions: Prepare working solutions (e.g., 10 µM) in the desired solvent or buffer system (e.g., PBS, pH 7.4).
-
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λmax).
-
Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem). Calculate the Stokes shift (λem - λmax).
-
Quantum Yield: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Part B: Analyte Titration (Saccharide Sensing)
-
Sample Preparation: To a quartz cuvette, add 2 mL of a 10 µM solution of the dye in PBS (pH 7.4).
-
Initial Measurement: Record the initial fluorescence emission spectrum.
-
Titration: Add small aliquots (e.g., 2-10 µL) of the concentrated glucose stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
-
Spectral Recording: Record the fluorescence spectrum after each addition of the analyte.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the analyte concentration. This allows for the determination of the binding constant and limit of detection.
Data Presentation
Quantitative data from photophysical experiments should be summarized for clarity. The table below shows representative data for stilbene-boronic acid derivatives, illustrating how results for a new imidazole-based dye could be presented.[4][5]
Table 1: Representative Photophysical Properties of Boronic Acid-Based Dyes
| Compound | Solvent/pH | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | pKₐ |
| STBA | pH 6 | 320 | 380 | 60 | - | 8.86 |
| DSTBA | Cyclohexane | 365 | 400 | 35 | - | - |
| DSTBA | Water/MeOH | 380 | 485 | 105 | - | - |
| DSTBA | pH 6 | 380 | 485 | 105 | - | - |
| DSTBA | pH 12 | 355 | 440 | 85 | - | - |
Data adapted from studies on stilbene-boronic acid derivatives for illustrative purposes.[4][5] STBA: stilbene-4-boronic acid; DSTBA: 4'-(dimethylamino)stilbene-4-boronic acid.
These application notes and protocols provide a comprehensive framework for researchers to synthesize, characterize, and apply novel fluorescent dyes based on this compound for various sensing and imaging applications.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 1H-Imidazol-2-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly vital in pharmaceutical research and drug development for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[2]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1H-imidazol-2-ylboronic acid and its derivatives with various aryl and heteroaryl halides. The imidazole moiety is a privileged structure in medicinal chemistry, and the ability to directly form C-C bonds at the C-2 position is of significant interest.
However, the coupling of 2-heteroarylboronic acids, including those of imidazole, presents unique challenges. These substrates are often prone to protodeboronation under basic reaction conditions, which can lead to low yields of the desired product.[3] Furthermore, the nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] The protocols outlined herein are designed to address these challenges through the careful selection of catalysts, ligands, bases, and reaction conditions, including the use of N-protected imidazole boronic acid derivatives to enhance stability and reactivity.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, an imidazol-2-ylboronic acid derivative) forms a boronate species. This species then transfers the imidazole group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl/heteroaryl and the imidazolyl) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
Data Presentation: Representative Catalyst Systems and Yields
The following tables summarize typical conditions and expected yields for the Suzuki-Miyaura coupling of N-protected imidazol-2-ylboronic acid pinacol esters with various aryl halides. The use of N-protection (e.g., with a Boc or tosyl group) and the pinacol ester form of the boronic acid are often crucial for achieving good results by preventing protodeboronation and improving stability.[4]
Table 1: Coupling of N-Boc-1H-imidazol-2-ylboronic Acid Pinacol Ester with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 70-80 |
| 5 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 24 | 65-75 |
Table 2: Coupling of N-Boc-1H-imidazol-2-ylboronic Acid Pinacol Ester with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-80 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | CsF | Toluene | 110 | 18 | 75-85 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (4) | CataCXium A (8) | K₃PO₄ | sec-Butanol | 100 | 24 | 60-70 |
Yields are based on analogous couplings of 2-heteroarylboronic acids and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-1H-imidazol-2-ylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-1H-imidazol-2-ylboronic acid pinacol ester (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), N-Boc-1H-imidazol-2-ylboronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave synthesis can be employed.
Materials:
-
N-Boc-1H-imidazol-2-ylboronic acid pinacol ester (1.5 eq)
-
Aryl halide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the aryl halide (1.0 eq), N-Boc-1H-imidazol-2-ylboronic acid pinacol ester (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of DME and water.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Key Considerations
-
Protodeboronation: The primary side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, use of N-protected imidazolylboronic acid pinacol esters is highly recommended. Additionally, using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Catalyst and Ligand Choice: For challenging substrates, particularly aryl chlorides, more electron-rich and bulky phosphine ligands such as XPhos, RuPhos, or SPhos are often necessary to promote efficient oxidative addition and reductive elimination.[5]
-
Solvent System: The choice of solvent is critical. Aprotic solvents like dioxane, toluene, or DME, often with a small amount of water, are commonly used. The water is believed to play a role in the transmetalation step.
-
Inert Atmosphere: Strict exclusion of oxygen is crucial as Pd(0) species are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound derivatives is a valuable transformation for the synthesis of medicinally relevant compounds. While challenges such as protodeboronation and catalyst inhibition exist, they can be overcome by employing N-protected boronic acid pinacol esters and carefully optimized catalytic systems. The protocols and data presented here provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 1H-Imidazol-2-ylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving 1H-imidazol-2-ylboronic acid.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Low or no yield of the desired coupled product is a common issue when working with heteroaryl boronic acids like this compound. This can often be attributed to several factors, including catalyst deactivation and decomposition of the boronic acid.
Possible Causes and Solutions:
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of imidazole.[1][2] This is particularly problematic in the presence of aqueous bases.[2][3]
-
Solution 1: Use of Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize protodeboronation.
-
Solution 2: Alternative Boron Reagents: Consider using more stable derivatives such as this compound pinacol ester or potassium 1H-imidazol-2-yltrifluoroborate, which are less prone to this side reaction.[2][3]
-
Solution 3: Careful Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.[4]
-
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the imidazole ring can coordinate to the palladium catalyst, leading to deactivation and low yields.[5]
-
Solution 1: Choice of Ligand: Utilize bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.[5] N-heterocyclic carbene (NHC) ligands, like IMes, have also been shown to be effective.[6][7]
-
Solution 2: Use of Pre-catalysts: Employing well-defined pre-catalysts can improve reproducibility and activity.[2][5]
-
-
Poor Solubility: The polarity of imidazole-containing compounds can lead to poor solubility in common organic solvents, hindering the reaction.[8]
Issue 2: Formation of Side Products (e.g., Homocoupling)
The formation of significant amounts of side products, such as the homocoupling of the aryl halide or the boronic acid, can reduce the yield of the desired product and complicate purification.
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.
-
Inefficient Catalyst Activation: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote side reactions.
-
Solution: Use of Pd(0) Source: Consider using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice is often substrate-dependent. However, for challenging couplings with heteroaryl boronic acids, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended. Combinations such as Pd(OAc)₂ with SPhos or XPhos, or the use of palladium pre-catalysts, are excellent starting points.[5] N-heterocyclic carbene (NHC) ligands have also shown great promise.[6][7]
Q2: Which base should I choose for my reaction?
A2: The base is crucial for activating the boronic acid for transmetalation. For sensitive substrates like this compound, inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[4][5] K₃PO₄ is often a good choice for challenging couplings.[5] It is advisable to screen a few bases to determine the best one for your specific reaction.
Q3: Can I run the Suzuki reaction of this compound under aqueous conditions?
A3: While Suzuki reactions are often performed in aqueous media, the risk of protodeboronation of this compound is higher in the presence of water, especially under basic conditions.[1] If using aqueous conditions, careful optimization of the base and reaction time is critical. For sensitive substrates, anhydrous conditions may be necessary to achieve a high yield.
Q4: My starting material (aryl halide) is unreacted. What can I do?
A4: If your aryl halide is unreacted, it could be due to a low reactivity of the halide (Cl < Br < I) or catalyst deactivation.
-
For less reactive aryl chlorides: Use a more active catalyst system (e.g., a palladium pre-catalyst with a Buchwald ligand) and potentially a stronger base like K₃PO₄.[5] Higher reaction temperatures may also be required.
-
General troubleshooting: Ensure your catalyst is active and that the reaction is adequately degassed. The nitrogen on the imidazole ring can inhibit the catalyst, so using a robust ligand is crucial.[5]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings involving 2-substituted imidazole derivatives from various literature sources. This data can serve as a starting point for reaction optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzimidazole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 80 |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 Pre-catalyst (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 |
| 4-Bromo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
| 2-Bromo-1-methylimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 85 |
| 2-Iodo-1-methylimidazole | 3-Tolylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF/H₂O | 90 | 12 | 78 |
Note: This table is a compilation of representative data and reaction conditions may need to be optimized for specific substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound Pinacol Ester
This protocol is a generalized method and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Key Components and Relationships in the Suzuki Coupling
Caption: Key components of the Suzuki coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Imidazole Boronic Acid Coupling
Welcome to the Technical Support Center for troubleshooting low-yield Suzuki-Miyaura cross-coupling reactions involving imidazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive yet powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues in a question-and-answer format to help you navigate the complexities of imidazole boronic acid couplings and improve your reaction yields.
Q1: My Suzuki coupling reaction with an unprotected imidazole boronic acid is giving very low to no yield. What are the primary factors to investigate?
Low yields with unprotected imidazoles are a common challenge. The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the acidic N-H proton can interfere with the basic conditions required for the reaction.
Troubleshooting Steps:
-
Protect the Imidazole Nitrogen: The most effective strategy is often to protect the imidazole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Trityl (triphenylmethyl). This prevents catalyst inhibition and improves reaction outcomes.
-
Optimize Catalyst and Ligand: For unprotected imidazoles, specific catalyst systems are often required. Buchwald-type ligands, such as SPhos and XPhos, have shown success with nitrogen-rich heterocycles.[1] Consider using a pre-catalyst that is more resistant to inhibition.
-
Careful Selection of Base: The choice of base is critical. Strong bases can deprotonate the imidazole N-H, which may lead to side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides or alkoxides.[1]
-
Thorough Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
Q2: I am using an N-protected imidazole boronic acid, but my yields are still suboptimal. What reaction parameters should I screen?
Even with a protected imidazole, achieving high yields can depend on a careful balance of several factors. A systematic screening of reaction parameters is often necessary.
Troubleshooting Workflow:
The following workflow can guide your optimization efforts. Start by ensuring your starting materials are pure and dry.
Caption: A logical workflow for troubleshooting low yields in imidazole boronic acid Suzuki coupling.
Data-Driven Optimization:
The following tables provide representative data on how different reaction components can affect the yield. While direct comparisons for the exact same imidazole boronic acid substrate are limited in the literature, the data from analogous nitrogen-containing heterocycles can provide valuable guidance.
Table 1: Comparison of Palladium Sources and Ligands for Coupling of 3-Chloroindazole
(Data is representative for nitrogen-rich heterocycles and can inform choices for imidazole couplings)
| Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd₂(dba)₃ | P(o-tol)₃ | 15 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 34 |
| Pd₂(dba)₃ | XPhos | 56 |
| Pd(OAc)₂ | SPhos | 75 |
| P2 Precatalyst | - | 80 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane/H₂O (1 mL/0.2 mL), 100 °C, 15 h. Data adapted from a study on nitrogen-rich heterocycles.[1]
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
(General trends observed in Suzuki couplings that are applicable to imidazole systems)
| Base | Solvent | Yield (%) |
| Et₃N | Toluene | <5 |
| NaOH | Toluene | 80 |
| K₃PO₄ | Toluene | 65 |
| K₂CO₃ | Toluene | 81 |
| Na₂CO₃ | Toluene | 82 |
| Cs₂CO₃ | Toluene | 71 |
Reaction conditions and substrates may vary across different studies.
Table 3: Influence of Solvent on Suzuki-Miyaura Coupling Yield
(General trends observed in Suzuki couplings that are applicable to imidazole systems)
| Solvent | Yield (%) |
| Acetone | 23 |
| Toluene | 2 |
| THF | 7 |
| DMF | 4 |
| EtOH | 52 |
| MeOH | 80 |
| MeOH/H₂O (75:25) | 97 |
Reaction conditions and substrates may vary across different studies.
Q3: I am observing significant amounts of boronic acid homocoupling. What is the cause and how can I prevent it?
Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often exacerbated by the presence of oxygen.
Causes and Solutions:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Catalyst Choice: Some palladium(II) precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species.
-
Solution: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.
-
Q4: My product is difficult to purify from residual palladium and unreacted boronic acid. What purification strategies are effective?
Purification can be challenging due to the similar polarities of the product and byproducts.
Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, perform an aqueous work-up to remove the inorganic base and other water-soluble impurities.
-
Basic Wash for Boronic Acid Removal: To remove unreacted boronic acid, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.
-
Palladium Removal:
-
Filtration: If a heterogeneous catalyst like Pd/C was used, it can be removed by filtration through a pad of celite.
-
Metal Scavengers: For homogeneous catalysts, consider using a metal scavenger. These are commercially available reagents (e.g., functionalized silica gels) that selectively bind to the palladium, which can then be removed by filtration.
-
-
Chromatography: If impurities persist, column chromatography is often necessary. Careful selection of the solvent system is crucial. It is advisable to perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an N-Protected Bromo-imidazole with an Aryl Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
N-protected Bromo-imidazole (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the N-protected bromo-imidazole, aryl boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
preventing protodeboronation of 1H-imidazol-2-ylboronic acid
Welcome to the technical support center for 1H-imidazol-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The primary focus of this guide is to address the critical issue of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of imidazole as a byproduct.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. This compound is particularly susceptible to protodeboronation due to the electronic properties of the imidazole ring, which can facilitate the cleavage of the C-B bond, especially under the basic and aqueous conditions often required for Suzuki-Miyaura coupling.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: The reaction is highly pH-dependent. For many basic heteroaromatic boronic acids, protodeboronation can be rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[1] Both acidic and strongly basic conditions can also promote this side reaction.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of protic solvents, especially water, is necessary for the protonolysis of the C-B bond.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the rate of the desired coupling versus the undesired protodeboronation. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation reaction.
Q3: How can I prevent or minimize protodeboronation of this compound?
A3: The most effective strategy is to use a stabilized form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate. This "slow-release" approach ensures that the concentration of the unstable free boronic acid remains low throughout the reaction. Other strategies include careful optimization of reaction conditions (pH, temperature, solvent) and the use of N-protected imidazole derivatives.
Troubleshooting Guide: Suzuki-Miyaura Coupling with this compound
This guide provides solutions to common problems encountered when using this compound in Suzuki-Miyaura reactions.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of desired product; significant imidazole byproduct detected. | High rate of protodeboronation of this compound. | Convert the boronic acid to its more stable MIDA boronate derivative before the coupling reaction. This will allow for a slow release of the active boronic acid under the reaction conditions, minimizing its decomposition. |
| Reaction is sluggish or does not go to completion. | Suboptimal reaction conditions for the specific substrates. | Screen different palladium catalysts and ligands to find a more active system. Optimize the base, solvent, and temperature. For example, milder bases like K3PO4 or Cs2CO3 may be more suitable than strong bases. Anhydrous conditions can also be beneficial if using the MIDA boronate. |
| Difficulty in purifying the product from unreacted starting materials. | Poor conversion or decomposition of reagents. | Ensure the quality of the this compound or its MIDA derivative. Use fresh, high-purity reagents. If using the MIDA boronate, purification is often simplified due to its stability and compatibility with silica gel chromatography. |
Experimental Protocols
Protocol 1: Preparation of 1H-Imidazol-2-yl MIDA Boronate
This protocol describes the conversion of this compound to its more stable MIDA boronate derivative.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous toluene or DMF
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0-1.2 equiv).
-
Add anhydrous toluene or DMF to the flask.
-
Heat the reaction mixture to reflux (for toluene) or to a temperature that allows for the removal of water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
If using toluene, the MIDA boronate may precipitate upon cooling and can be collected by filtration. If using DMF, the solvent can be removed under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel chromatography. MIDA boronates are generally stable to chromatography.
Protocol 2: Suzuki-Miyaura Coupling using 1H-Imidazol-2-yl MIDA Boronate (Slow Release Strategy)
This representative protocol illustrates the use of the MIDA boronate in a Suzuki-Miyaura cross-coupling reaction. Conditions should be optimized for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
1H-Imidazol-2-yl MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K3PO4, Cs2CO3, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
-
Aqueous solution of the base (for deprotection/slow release)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide, 1H-imidazol-2-yl MIDA boronate, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).
-
Add the degassed anhydrous solvent via syringe.
-
Add a controlled amount of a degassed aqueous solution of the base to initiate the slow deprotection of the MIDA boronate.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Data Summary
| Compound | Stability to Protodeboronation | Handling and Purification | Reactivity in Suzuki-Miyaura Coupling |
| This compound | Low; susceptible to decomposition, especially in solution and at elevated temperatures. | Can be challenging to handle and purify due to instability. | Directly reactive, but competing protodeboronation can lead to low yields. |
| 1H-Imidazol-2-yl MIDA boronate | High; exceptionally stable as a solid and in many organic solvents. Stable to silica gel chromatography. | Easy to handle, purify, and store. | Acts as a "slow-release" precursor to the active boronic acid under basic aqueous conditions, enabling higher yields in many cases. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of protodeboronation for this compound.
References
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. The following information is intended to help you diagnose and resolve issues to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki coupling of heteroaryl boronic acids?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which leads to the formation of the corresponding unsubstituted heteroarene.[1][2] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[2] Catalyst decomposition or deactivation can also contribute to low yields and the formation of byproducts.
Q2: What causes protodeboronation and how can I prevent it?
A2: Protodeboronation is often promoted by the presence of water, strong bases, and elevated temperatures.[1] Heteroaryl boronic acids, particularly electron-deficient ones like 2-pyridylboronic acid, are highly susceptible to this side reaction.[3] To minimize protodeboronation, consider the following strategies:
-
Use anhydrous conditions: Ensure your solvents and reagents are dry.
-
Choose a weaker base: Bases like K₃PO₄ or K₂CO₃ are often milder than hydroxides.
-
Lower the reaction temperature: This can slow down the rate of protodeboronation.
-
Use a more stable boronic acid derivative: Boronic esters (e.g., pinacol or MIDA esters) or potassium heteroaryltrifluoroborates are generally more resistant to protodeboronation.[4][5]
-
Employ a highly active catalyst: A catalyst that promotes a faster cross-coupling rate can outcompete the protodeboronation side reaction.
Q3: What leads to homocoupling of the boronic acid, and how can it be avoided?
A3: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[2] Using a Pd(II) precatalyst can also lead to initial homocoupling during its reduction to Pd(0). To suppress homocoupling:
-
Ensure a strictly inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use a Pd(0) catalyst source: This avoids the initial reduction step that can consume the boronic acid.
-
Control the addition of the boronic acid: Slow addition of the boronic acid can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use a slight excess of the aryl halide: This can favor the desired cross-coupling pathway.
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant protodeboronation observed.
This is a common issue, especially with electron-deficient heteroaryl boronic acids. The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction.
Caption: Troubleshooting workflow for low yield due to protodeboronation.
This protocol is a starting point for the coupling of 2-pyridylboronic acid with an aryl chloride, a particularly challenging substrate combination prone to protodeboronation.
Materials:
-
Aryl chloride (1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas or in a desiccator.
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride, 2-pyridylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes. Alternatively, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Formation of significant homocoupling product.
The presence of a symmetrical biaryl derived from your boronic acid indicates that conditions are favoring this undesired pathway.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Rigorous exclusion of oxygen is critical to prevent homocoupling.
Materials:
-
Schlenk line or a manifold with a dual vacuum/inert gas source
-
Reaction flask (e.g., Schlenk flask)
-
Rubber septa
-
Syringes and needles
-
Inert gas (Argon or Nitrogen)
-
Solvents to be degassed
Procedure:
-
Glassware Preparation: Oven-dry the reaction flask and stir bar and cool under vacuum or in a desiccator.
-
Assembly: Assemble the flask with the stir bar and seal with a rubber septum. Connect the flask to the Schlenk line via a needle through the septum.
-
Purging the Flask: Evacuate the flask under vacuum for 5-10 minutes. Backfill with inert gas. Repeat this vacuum/backfill cycle at least three times.
-
Degassing Solvents:
-
Freeze-Pump-Thaw: For the most rigorous degassing, freeze the solvent using liquid nitrogen. Apply vacuum for 10-15 minutes, then close the flask to the vacuum and thaw the solvent. Repeat this cycle three times.
-
Sparging: Bubble a steady stream of inert gas through the solvent via a long needle for at least 30 minutes.
-
-
Adding Reagents:
-
Solids: Add solid reagents to the purged flask under a positive pressure of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via a syringe that has been purged with inert gas.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, for example, by using a balloon filled with inert gas connected to the reaction flask via a needle.
Data Presentation: Impact of Reaction Parameters on Side Reactions
The following tables summarize quantitative data on how different reaction conditions can affect the outcome of Suzuki couplings with heteroaryl boronic acids.
Table 1: Effect of Base on the Yield of Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid [6]
| Catalyst | Ligand | Base | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 71 |
| Pd₂(dba)₃ | - | K₂CO₃ | <5 |
| Pd₂(dba)₃·CHCl₃ | - | K₂CO₃ | 35 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), base (3.0 mmol), catalyst (5 mol%), solvent, 60-100 °C, 24 h.
Table 2: Effect of Solvent on the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Solvent | Yield (%) | Homocoupling (%) |
| Toluene/H₂O (9:1) | 85 | 5 |
| Dioxane/H₂O (4:1) | 92 | 3 |
| THF/H₂O (4:1) | 88 | 4 |
| DMF/H₂O (1:1) | 75 | 10 |
This table represents typical trends. Actual yields and side product formation can vary based on specific substrates and other reaction conditions.
Table 3: Comparison of Boronic Acid Derivatives in the Coupling of 2-Bromopyridine with an Aryl Halide
| Boron Reagent | Relative Stability | Typical Yield |
| 2-Pyridylboronic Acid | Low | Low to Moderate |
| 2-Pyridylboronic Acid Pinacol Ester | Moderate | Moderate to High |
| Potassium 2-Pyridyltrifluoroborate | High | High |
This table illustrates the general trend of increased stability and yield when using boronic acid derivatives to mitigate protodeboronation.[4][5]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the competing side reaction pathways.
Caption: Suzuki-Miyaura catalytic cycle with competing side reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1H-imidazol-2-ylboronic Acid and its Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-imidazol-2-ylboronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a white crystalline solid.[1] It is a weak acid that can form stable salts and is highly soluble in water and various organic solvents.[1]
Q2: What are the common applications of this compound?
It is widely used in organic synthesis, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] It also has applications as an organic base catalyst and in the synthesis of organic electrolytes, photoelectric materials, and fluorescent dyes.[1]
Q3: What are the typical storage conditions for this compound hydrochloride?
It should be stored in a freezer at -20°C under a sealed and inert atmosphere, away from moisture.[3]
Troubleshooting Guides
Purification of this compound
Problem: My synthesized this compound is impure. How can I purify it?
There are several methods for purifying boronic acids, including recrystallization and column chromatography. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is a common technique for purifying solid compounds. The ideal solvent is one in which the boronic acid is highly soluble at elevated temperatures but poorly soluble at room temperature. For imidazole derivatives, a combination of continuous reduced-pressure side stream rectification and roller crystallization has been described for industrial-scale purification.[4]
-
Column Chromatography: For less polar boronic acids, silica gel chromatography can be effective.[5] For more polar compounds, other stationary phases or techniques might be necessary.
Problem: I am having difficulty finding a suitable recrystallization solvent.
A systematic approach to solvent selection is recommended. Test a range of solvents with different polarities.
-
Protic Solvents: Water, ethanol, methanol, isopropanol, and acetic acid can be good starting points due to the hydrogen bonding capabilities of the imidazole and boronic acid groups.[6]
-
Aprotic Polar Solvents: Acetone, acetonitrile, DMF, DMSO, and ethyl acetate are also potential candidates.[6]
-
Solvent Mixtures: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be used for techniques like anti-solvent crystallization.[6]
Purification of Suzuki-Miyaura Coupling Reaction Products
Problem: My Suzuki-Miyaura reaction using this compound has a low yield and multiple byproducts.
Several factors can contribute to poor outcomes in Suzuki-Miyaura coupling reactions.
-
Homocoupling of the Boronic Acid: This is a common side reaction, especially in the presence of molecular oxygen.[7] Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen).
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is more common with electron-rich heteroaryl boronic acids.[8] Using anhydrous conditions and carefully selecting the base can help minimize this side reaction.
-
Catalyst Deactivation: The Lewis basic nitrogen of the imidazole ring can coordinate to the palladium catalyst, leading to deactivation.[8] Using appropriate ligands can mitigate this effect.
Problem: How do I remove unreacted boronic acid and other byproducts from my Suzuki-Miyaura reaction mixture?
-
Aqueous Workup: A basic aqueous wash (e.g., with 1-2 M NaOH) can be used to extract the acidic boronic acid into the aqueous phase as its water-soluble boronate salt. This is suitable for products that are stable under basic conditions.
-
Column Chromatography: Flash column chromatography is a common method for purifying the desired product from byproducts and residual catalyst.[9] The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in cyclohexane is a common starting point.[9] For basic imidazole-containing products that may streak on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation.
-
Boronic Acid Scavengers: Resins functionalized with diol or diethanolamine groups can be used to selectively bind and remove residual boronic acid from the reaction mixture.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | (1H-Imidazol-2-yl)boronic acid hydrochloride | Reference(s) |
| Molecular Formula | C₃H₅BN₂O₂ | C₃H₆BClN₂O₂ | [10][11] |
| Molecular Weight | 111.90 g/mol | 148.36 g/mol | [10][11] |
| Appearance | White crystalline solid | Off-white to light yellow solid | [1][3] |
| Purity (by HPLC) | Not specified | 99.77% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization by Slow Cooling
-
Dissolution: In a suitable flask, add the impure solid. Add a selected solvent dropwise while gently heating and stirring until the solid completely dissolves.[6]
-
Saturation: If necessary, add more of the impure solid until a small amount no longer dissolves at the elevated temperature to ensure a saturated solution. Then, add a minimal amount of solvent to redissolve this solid.[6]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.[6]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography of a Suzuki Coupling Product
-
Sample Preparation: After an aqueous workup, concentrate the organic layer containing the crude product under reduced pressure. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel to prepare for dry loading.[9]
-
Column Packing: Prepare a silica gel column using the desired eluent system.
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of ethyl acetate in cyclohexane is a common starting point.[9] For basic products, consider adding 0.5-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Suzuki-Miyaura Reactions.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. file.leyan.com [file.leyan.com]
- 4. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. This compound | C3H5BN2O2 | CID 45073602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (1H-Imidazol-2-yl)boronic acid hydrochloride | C3H6BClN2O2 | CID 52911308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazole Boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving imidazole boronic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low to No Yield of the Desired Coupled Product
Q: My Suzuki-Miyaura reaction with an imidazole boronic acid is failing or giving very low yields. What are the first things I should check?
A: When a Suzuki coupling reaction fails, a systematic check of the reaction parameters is crucial. Start by assessing the following:
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Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed, active Pd(0) catalyst to avoid issues with the reduction step.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[1][2][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Purity of Starting Materials: Verify the purity of your aryl halide, imidazole boronic acid, base, and solvent. Impurities can interfere with the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, especially with electron-deficient heteroaryl boronic acids like those of imidazole.[4][5] This is often exacerbated by strong bases and the presence of water.[6]
Issue 2: Significant Protodeboronation Detected
Q: I'm observing a significant amount of the deboronated imidazole byproduct. How can I minimize protodeboronation?
A: Protodeboronation is a major challenge with imidazole boronic acids.[4][5] Here are several strategies to mitigate this side reaction:
-
Optimize the Base: Switch to a weaker, non-hydroxide base. Milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often sufficient to facilitate the reaction while minimizing protodeboronation.[6][7] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]
-
Use Anhydrous Conditions: Water can act as a proton source for protodeboronation.[6] While some Suzuki reactions benefit from a small amount of water, for sensitive substrates like imidazole boronic acids, using anhydrous solvents and thoroughly dried glassware is recommended.[6]
-
Lower the Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[6] Try running the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst system rather than increasing the heat.[6]
-
Use a Stabilized Boronic Acid Derivative: If the free boronic acid is too unstable, using a more robust surrogate is a highly effective strategy.[4][8]
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, air-stable solids that allow for the slow release of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[8][9][10][11]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that also provide a slow release of the boronic acid in the presence of a base.[5][8]
-
Issue 3: Formation of Homocoupling Byproducts
Q: My reaction mixture shows a significant amount of a symmetrical biaryl product derived from the homocoupling of my imidazole boronic acid. What causes this and how can I prevent it?
A: Homocoupling is another common side reaction that reduces the yield of your desired product and complicates purification.[3]
-
Primary Causes:
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[3] Rigorous degassing of the solvent and maintaining an inert atmosphere are critical.[2][3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0).[3][12] This is often a problem at the beginning of the reaction.
-
-
Solutions:
-
Thoroughly Degas Solvents: Before adding the catalyst, ensure your solvent is free of dissolved oxygen by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Use a Pd(0) Catalyst Source: Using a precatalyst that is already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can minimize homocoupling that occurs during the initial reduction of a Pd(II) source.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura reaction?
A1: The base is critical for the transmetalation step of the catalytic cycle. Its primary role is to activate the boronic acid, making it more nucleophilic. This is generally thought to occur via two main pathways:
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Boronate Pathway: The base reacts with the boronic acid to form a more reactive "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[13]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[13]
Q2: Which base is generally best for Suzuki-Miyaura couplings of imidazole boronic acids?
A2: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, for electron-deficient and protodeboronation-prone heteroaryl boronic acids like those of imidazole, milder inorganic bases are generally preferred. A good starting point is to screen K₃PO₄ , Cs₂CO₃ , and K₂CO₃ .[6][7] Stronger bases like NaOH and KOH should be used with caution as they can promote side reactions.[6][13]
Q3: What is the best solvent for imidazole boronic acid reactions?
A3: Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , as well as aromatic hydrocarbons like toluene .[14] Often, a mixture with water is used to help dissolve the inorganic base and facilitate the reaction.[15] However, due to the sensitivity of imidazole boronic acids to protodeboronation, minimizing water or using anhydrous conditions may be necessary.[6] Screening different solvents is recommended to find the optimal conditions for your specific substrates.[16][17]
Q4: I am using a stabilized boronic acid derivative (MIDA boronate or trifluoroborate salt) but my reaction is still not working. What should I do?
A4: While stabilized derivatives are more robust, reaction failure can still occur. Consider the following:
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Deprotection/Slow Release: Ensure your reaction conditions are suitable for the in-situ release of the boronic acid. For MIDA boronates, mild aqueous basic conditions are required for hydrolysis.[11] For trifluoroborates, a base is also needed to facilitate the release of the boronic acid.
-
Catalyst System: The choice of palladium catalyst and ligand is still crucial. For challenging couplings, consider using more active and sterically hindered phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).[6][18]
-
Reaction Temperature: Even with stabilized derivatives, temperature can be a critical parameter to optimize.
Q5: Can I use Chan-Lam coupling instead of Suzuki-Miyaura for the N-arylation of imidazoles?
A5: Yes, the Chan-Lam coupling is an alternative method for forming C-N bonds and is often used for the N-arylation of imidazoles with aryl boronic acids.[19][20] This reaction is typically catalyzed by copper salts.[19][21] The choice between Suzuki-Miyaura and Chan-Lam will depend on your specific substrates, functional group tolerance, and desired regioselectivity (C-C vs. C-N bond formation).
Data Presentation
Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling of Haloimidazoles/Benzimidazoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate | A common and cost-effective choice. |
| 2 | Cs₂CO₃ | Dioxane | 120 | 12 | 91 | Often provides higher yields, especially for challenging couplings.[16][22] |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 15-24 | 61-86 | A strong, non-nucleophilic base, effective for nitrogen-rich heterocycles.[18] |
| 4 | NaOH | THF/H₂O | Reflux | 12 | Variable | Strong base, risk of promoting protodeboronation and other side reactions.[13][23] |
| 5 | Et₃N | Dioxane | 100 | 12 | Low | Organic bases are often less effective than inorganic bases in these systems.[22] |
| 6 | KOH | IPA/H₂O | Ultrasonic | 2 | High | Effective under specific ultrasonic conditions.[24] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling of Imidazole Derivatives
| Entry | Solvent System | Base | Temperature (°C) | Yield (%) | Notes |
| 1 | Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 80 | A widely used and effective solvent system.[15] |
| 2 | THF/H₂O (1:1) | K₂CO₃ | 100 | Good | Another common ethereal solvent, often interchangeable with dioxane.[14][15] |
| 3 | Toluene/H₂O | Na₂CO₃ | 100 | High | Good for reactions where higher temperatures are needed. |
| 4 | DMF | K₂CO₃ | 120 | Moderate | A polar aprotic solvent, can be effective but may be harder to remove. |
| 5 | IPA/H₂O (1:1) | KOH | Ultrasonic | High | An environmentally friendlier option that works well with specific catalysts.[24] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloimidazole with an Arylboronic Acid
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the haloimidazole (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active catalyst like XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Stabilized MIDA Boronate
-
Dissolution: In a suitable flask, dissolve the imidazole boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.0 equiv) in a solvent like DMF.
-
Dehydration: Heat the mixture at 80-100 °C, typically with azeotropic removal of water (e.g., using a Dean-Stark apparatus) for 2-4 hours.
-
Isolation: After cooling, the MIDA boronate product often precipitates and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for low-yield imidazole Suzuki coupling.
Caption: Strategies to minimize protodeboronation in imidazole boronic acid reactions.
Caption: Decision tree for selecting a base in imidazole Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings with Imidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving imidazole substrates. Below, you will find troubleshooting guides and frequently asked questions to help you navigate common experimental issues and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of haloimidazoles.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with a haloimidazole substrate is resulting in low to no yield. What are the potential causes and how can I address them?
Answer:
Low or no product formation is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] Here are the primary factors to investigate:
-
Catalyst Inactivity/Inhibition: The lone pair of electrons on the imidazole nitrogen can poison the palladium catalyst.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[1][3][4] Using robust pre-catalysts like PEPPSI-IPr, which are more resistant to deactivation, is also a highly effective strategy.[4][5]
-
-
Ineffective Base: The choice of base is critical for the transmetalation step and can significantly impact the reaction's success.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role.
-
Solution: A gradual increase in temperature may be beneficial if the reaction is sluggish. Microwave heating can also effectively reduce reaction times and improve yields.[1][6] Common solvents to screen include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid in the dissolution of the base.[7]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the active Pd(0) catalyst and promote the homocoupling of boronic acids as a side reaction.[8]
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: I am observing a significant amount of the deboronated arene in my reaction mixture. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common side reaction, particularly with electron-rich or heteroaryl boronic acids.[8]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[11]
Issue 3: Difficulty with Sterically Hindered Substrates
Question: My reaction involves a sterically hindered haloimidazole or boronic acid, and the coupling is inefficient. What modifications should I try?
Answer:
Steric hindrance can slow down the transmetalation and reductive elimination steps of the catalytic cycle. More forcing conditions and specialized catalysts are often necessary.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective as they accelerate both oxidative addition and reductive elimination.[3][4][12]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.
-
Longer Reaction Times: Monitor the reaction progress over an extended period, as these reactions may require more time to reach completion.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is best for the Suzuki coupling of an unprotected haloimidazole?
A1: For unprotected N-H imidazoles, catalyst systems with bulky, electron-rich ligands are generally the most effective. The use of precatalysts is often preferred. Here are some recommended systems:
-
Pd(OAc)₂ with Buchwald Ligands: A combination of palladium acetate with ligands like SPhos or XPhos is a robust system for many challenging couplings.[3][12]
-
PEPPSI Precatalysts: PEPPSI-IPr and PEPPSI-IPent are highly active and stable N-heterocyclic carbene (NHC) palladium precatalysts that have shown excellent performance in the coupling of heteroaryl halides.[4][5][13] They are often a good choice for imidazoles due to their resistance to catalyst poisoning.
Q2: What is the optimal base and solvent combination for these reactions?
A2: The optimal choice is substrate-dependent, but a good starting point is K₃PO₄ or Cs₂CO₃ as the base in a solvent system of 1,4-dioxane/water.[1][3] If protodeboronation is an issue, consider using a weaker base like KF under anhydrous conditions.
Q3: How can I prevent homocoupling of my boronic acid?
A3: Homocoupling is often a result of oxygen in the reaction mixture. Thoroughly degassing your solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration is the most effective way to prevent this side reaction.[8]
Q4: Is it necessary to protect the N-H of the imidazole?
A4: While N-protection can sometimes lead to higher yields by preventing catalyst inhibition, modern catalyst systems with bulky ligands often allow for the direct coupling of unprotected haloimidazoles in good to excellent yields, thus avoiding additional protection and deprotection steps.[3][14][15]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various haloimidazoles.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | 85 | [6] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | 82 | [6] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | 94 | [6] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | 92 | [6] |
Data adapted from a study on microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[6]
Table 2: Suzuki-Miyaura Coupling of Unprotected Chloroindazoles and Chlorobenzimidazoles
| Heteroaryl Halide | Boronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-5-nitroindazole | 4-Methoxyphenylboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [3] |
| 3-Chloro-5-(trifluoromethyl)indazole | 3-Furylboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [3] |
| 2-Chlorobenzimidazole | 4-Vinylphenylboronic acid | P2 (3.0) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 83 | [3] |
| 2-Chloro-5-nitrobenzimidazole | 2-Thienylboronic acid | P2 (3.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 93 | [3] |
P2 is a palladacycle precatalyst with an SPhos ligand.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloimidazole
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Haloimidazole (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 2.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the haloimidazole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive flow of the inert gas, add the palladium source and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 1H-Imidazol-2-ylboronic Acid Homo-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities arising from the homo-coupling of 1H-imidazol-2-ylboronic acid during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound homo-coupling and why is it problematic?
A1: Homo-coupling of this compound is a common side reaction where two molecules of the boronic acid couple together to form a symmetrical bi-imidazole byproduct. This is problematic because it consumes the boronic acid, reducing the yield of the desired product, and complicates the purification process due to the structural similarity between the byproduct and the target molecule.[1]
Q2: What are the primary causes of this compound homo-coupling?
A2: The two main causes for boronic acid homo-coupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homo-coupling of the boronic acid.[1][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is a particular issue at the beginning of the reaction.[1][2]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][4]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q4: Can the choice of catalyst, ligand, and base influence the extent of homo-coupling?
A4: Yes, the choice of these reagents can have a significant impact.
-
Catalyst: Using a Pd(0) catalyst directly can sometimes reduce the initial homo-coupling seen with Pd(II) precursors.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired cross-coupling reaction, thereby outcompeting the homo-coupling side reaction.[1][5]
-
Base: The choice and strength of the base can affect the reaction kinetics. It is important to optimize the base for the specific substrates being used. In some cases, stronger bases can lead to increased side reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides strategies for their resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of bi-imidazole impurity detected | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst. 3. Suboptimal choice of ligand. | 1. Implement rigorous deoxygenation of solvents and the reaction mixture using inert gas sparging or freeze-pump-thaw cycles.[1][3] 2. Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst to minimize the concentration of free Pd(II).[4][7] 3. Employ bulky, electron-rich phosphine ligands like SPhos to favor the desired cross-coupling pathway.[1][5] |
| Low yield of the desired cross-coupled product | 1. Inefficient catalyst turnover. 2. Catalyst deactivation. 3. Incomplete reaction. | 1. Ensure the purity of all reagents and the dryness of the solvent.[1] 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1] 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1] |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homo-coupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] 2. Consider recrystallization as an alternative purification method.[1] |
Data Presentation
The following table summarizes the effect of various strategies on minimizing boronic acid homo-coupling, adapted from studies on Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Deoxygenation and Potassium Formate on Homo-coupling [4]
| Entry | Deoxygenation Method | Additive | Homo-coupling (%) |
| 1 | Nitrogen Purge | None | 5.8 |
| 2 | Nitrogen Subsurface Sparge | None | 1.2 |
| 3 | Nitrogen Purge | Potassium Formate | 0.5 |
| 4 | Nitrogen Subsurface Sparge | Potassium Formate | <0.1 |
Note: Data presented is for a model system and serves as a general guide. Results for this compound may vary.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, incorporating steps to minimize the formation of the bi-imidazole impurity.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Ligand (if using a Pd(II) precatalyst, e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Potassium formate (optional)
Procedure:
-
Reagent and Additive Preparation: In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2.0 equiv.), and ligand (if applicable). If using potassium formate, add it at this stage.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by purging with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen or argon for 15-20 minutes to ensure minimal dissolved oxygen.[4]
-
Catalyst Introduction: Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to determine the ratio of the desired product to the bi-imidazole impurity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is often effective.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the elution profile at a wavelength where both the desired product and the bi-imidazole impurity have strong absorbance (e.g., 210-280 nm).
-
Quantification: The relative amounts of the product and impurity can be estimated by comparing their peak areas. For accurate quantification, calibration curves with pure standards should be prepared.
Visualizations
Caption: Troubleshooting workflow for minimizing homo-coupling.
Caption: Proposed mechanisms for boronic acid homo-coupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Technical Support Center: 1H-Imidazol-2-ylboronic Acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of 1H-imidazol-2-ylboronic acid in cross-coupling reactions.
The use of this compound and its derivatives in Suzuki-Miyaura cross-coupling reactions is a powerful method for the synthesis of complex molecules in medicinal chemistry and materials science. However, the inherent instability of this reagent can lead to challenges such as low yields, poor reproducibility, and complex product mixtures. This guide offers practical solutions and detailed protocols to help you overcome these common issues.
Troubleshooting Guide
This guide addresses the most common problems encountered when using this compound in cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Protodeboronation: The C-B bond of the imidazolylboronic acid is cleaved by a proton source (e.g., water, alcohol) before productive cross-coupling. This is a major decomposition pathway for many heteroaryl boronic acids. | • Use a stable boronic acid surrogate like a MIDA boronate or a trifluoroborate salt. These release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition. • Employ anhydrous reaction conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). • Choose a non-protic solvent system. |
| Catalyst Inactivation: The basic nitrogen of the imidazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. | • Use a pre-formed, well-defined palladium precatalyst. • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the catalyst and promote the desired catalytic cycle. • Increase the catalyst loading, but be mindful of potential side reactions. | |
| Poor Reagent Quality: this compound is often unstable upon storage and can decompose over time. | • Use freshly prepared or recently purchased boronic acid. • Store the boronic acid under an inert atmosphere at low temperature. • Consider using a more stable surrogate like its MIDA boronate, which has a significantly longer shelf-life. | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling: The boronic acid can couple with itself in the presence of oxygen and the palladium catalyst. | • Thoroughly degas all solvents and reagents before use. • Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Inconsistent Results | Variable Reagent Stability: The degree of decomposition of the boronic acid can vary between batches and with storage time. | • Switch to a bench-stable surrogate like a MIDA boronate for more consistent results. • If using the boronic acid, carefully control storage conditions and use it as fresh as possible. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in cross-coupling reactions?
A1: this compound is an electron-rich heteroaryl boronic acid with a basic nitrogen atom. This combination makes it highly susceptible to several decomposition pathways:
-
Protodeboronation: This is the most significant side reaction where the carbon-boron bond is cleaved by a proton source, which is often present in the reaction mixture (e.g., water in the base or solvent). The basic nitrogen atom in the imidazole ring can facilitate this process.
-
Oxidation: The boronic acid can be oxidized, leading to the formation of undesired byproducts.
-
Polymerization: Under certain conditions, the boronic acid can undergo polymerization.
-
Catalyst Inhibition: The Lewis basic nitrogen of the imidazole can coordinate to the palladium catalyst, leading to deactivation.
Q2: What are MIDA boronates and how do they improve the stability and success of cross-coupling reactions?
A2: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline solids that serve as protected forms of boronic acids. They are generally unreactive under anhydrous cross-coupling conditions but can be slowly hydrolyzed under mild aqueous basic conditions to release the corresponding boronic acid in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing its decomposition while still allowing it to participate effectively in the catalytic cycle. This leads to higher yields and more reproducible results.
Q3: Can I use the unprotected this compound directly in a Suzuki-Miyaura coupling?
A3: While it is possible, it is often challenging and can result in low and variable yields due to the instability of the boronic acid. Success is highly dependent on the specific substrates, catalyst system, and reaction conditions. For more reliable and reproducible results, using a stable surrogate like the corresponding MIDA boronate is strongly recommended.
Q4: How does N-protection of the imidazole ring affect the stability of the boronic acid?
A4: Protecting the N-H of the imidazole ring can improve the stability of the boronic acid. An electron-withdrawing protecting group (e.g., Boc) can reduce the Lewis basicity of the ring nitrogen, potentially decreasing catalyst inhibition and slowing down protodeboronation. An N-aryl group can also enhance stability. However, the protecting group must be stable to the cross-coupling conditions and easily removable if the unprotected imidazole is the desired final product.
Quantitative Data: Stability of Heterocyclic Boronic Acids
The following table, based on data from Burke and coworkers, illustrates the enhanced benchtop stability of MIDA boronates compared to their corresponding free boronic acids. While this compound was not explicitly tested in this study, the data for structurally similar 2-heterocyclic boronic acids provides a strong indication of the expected stability improvement.
| Boronic Acid/MIDA Boronate | Structure | % Purity of Boronic Acid after 15 days on benchtop | % Purity of MIDA Boronate after 60 days on benchtop |
| 2-Furanboronic acid |
| 50% | >95% |
| 2-Benzofuranboronic acid |
| 65% | >95% |
| 2-Thiopheneboronic acid |
| 37% | >95% |
| 1H-Indole-2-boronic acid |
| 14% | >95% |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of Unprotected this compound (Low Yield Expected)
Disclaimer: This protocol is for illustrative purposes to highlight the challenges of using the unstable boronic acid. Low yields and significant byproduct formation are anticipated.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), aryl halide (1.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Add Pd(PPh₃)₄ (5 mol%) under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Recommended Suzuki-Miyaura Coupling using 1H-Imidazol-2-yl MIDA Boronate
Materials:
-
1H-Imidazol-2-yl MIDA boronate
-
Aryl halide (e.g., 4-chloroanisole)
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction tube, add 1H-imidazol-2-yl MIDA boronate (1.2 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane and water (5:1 v/v) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Decomposition Pathways of this compound
Technical Support Center: Reaction Monitoring for Imidazole Boronic Acid Couplings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and reaction monitoring techniques for Suzuki-Miyaura cross-coupling reactions involving imidazole boronic acids.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges encountered during the coupling of imidazole boronic acids.
Q1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1][2] Consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like Nitrogen or Argon.[2][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and imidazole boronic acid. Boronic acids, especially heterocyclic ones, can degrade over time. It is recommended to check the purity by NMR before use.[1][2]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[2] The base must be strong enough to facilitate transmetalation without causing degradation. For anhydrous reactions, ensure the base is finely powdered and dry.[2]
Q2: Why is protodeboronation a significant problem with imidazole boronic acids, and how can I identify it?
A2: Protodeboronation is the substitution of the boronic acid group with a hydrogen atom. Nitrogen-containing heterocyclic boronic acids, including those with an imidazole core, are particularly susceptible to this side reaction.[1][2] This occurs because the rate of protodeboronation can be faster than the rate of the desired transmetalation step in the catalytic cycle.[1] You can identify this issue by using a monitoring technique like LC-MS or GC-MS to see if a major byproduct has a mass corresponding to the de-boronated starting material.
Q3: The free N-H group on my imidazole seems to be inhibiting the reaction. What is happening?
A3: The acidic N-H proton on unprotected azoles like imidazole can interfere with the palladium catalyst. The imidazole can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] Under basic conditions, the deprotonated imidazole anion can also interact with the catalyst. This often necessitates the use of specialized ligands or reaction conditions to overcome the inhibitory effect.[4]
Q4: What are the most common side reactions in these couplings?
A4: Besides the desired cross-coupling, three major side reactions can occur:
-
Protodeboronation: Replacement of the C-B(OH)₂ group with a C-H bond, a common issue with heterocyclic boronic acids.[2][3]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[2][3]
-
Catalyst Poisoning: The nitrogen atom of the imidazole ring can coordinate to the palladium catalyst, inhibiting its activity.[3]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during experiments.
Issue 1: Low or no product yield, with starting material consumed and a de-boronated heterocycle detected.
-
Potential Cause: The rate of protodeboronation is exceeding the rate of cross-coupling.[1]
-
Solutions:
-
Use a Stabilized Boronic Acid Derivative: Convert the "naked" boronic acid to a more stable form, such as a MIDA boronate or a potassium organotrifluoroborate. MIDA boronates, in particular, offer a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[3]
-
Optimize the Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switch to a weaker, non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2]
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents (e.g., toluene, dioxane, THF) can significantly reduce protodeboronation.[1][2]
-
Lower the Temperature: Reducing the reaction temperature can disfavor the protodeboronation pathway. Note that this may require a more active catalyst system to maintain a reasonable reaction rate.[1]
-
Issue 2: Significant homocoupling of the boronic acid is observed.
-
Potential Cause: Presence of oxygen in the reaction mixture or incomplete reduction of a Pd(II) precatalyst.[2][3]
-
Solutions:
-
Thorough Degassing: Ensure the solvent and reaction vessel are rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon at all times.[3]
-
Use a Reducing Agent: In some cases, the addition of a mild reducing agent can help minimize the concentration of Pd(II) species that promote homocoupling.[3]
-
Issue 3: The reaction fails when using complex or electron-rich aryl halides.
-
Potential Cause: The oxidative addition step of the catalytic cycle is too slow, allowing time for the sensitive imidazole boronic acid to decompose.[1]
-
Solutions:
-
Switch to a More Active Ligand: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate the oxidative addition step.[1][3]
-
Use an Efficient Precatalyst: Employ a modern, well-defined palladium precatalyst that activates more readily and efficiently generates the active Pd(0) species.[3]
-
Issue 4: Poor solubility of starting materials.
-
Potential Cause: The chosen solvent system is not appropriate for one or more of the reagents.
-
Solutions:
Reaction Monitoring Protocols & Techniques
Effective reaction monitoring is key to understanding reaction kinetics, determining endpoints, and identifying issues.
Comparison of Monitoring Techniques
| Technique | Sample Preparation | Information Provided | Pros | Cons |
| TLC (Thin Layer Chromatography) | Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). | Qualitative assessment of the consumption of starting materials and formation of products. | Fast, simple, and inexpensive. Good for a quick check of reaction progress. | Not quantitative. Can be difficult to interpret with multiple, similarly-polar spots. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Quench a reaction aliquot, perform a mini-workup (e.g., dilute with solvent, filter through silica), and inject. | Quantitative data on volatile components. Provides mass information for peak identification (reactants, products, byproducts). | High resolution and sensitivity. Confirms molecular weights of observed species. | Requires analytes to be volatile and thermally stable. Derivatization may be needed. |
| HPLC / LC-MS (High-Performance Liquid Chromatography / Mass Spectrometry) | Dilute a reaction aliquot in the mobile phase, filter, and inject. | Quantitative data on all UV-active components. LC-MS provides mass information for peak identification. | Highly versatile and quantitative. Applicable to a wide range of non-volatile and thermally sensitive compounds.[4] | More complex instrumentation and longer analysis time compared to TLC. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Quench an aliquot, remove solvent, and redissolve in a deuterated solvent with an internal standard. | Quantitative data on yield by comparing product peaks to a known amount of an internal standard.[6] | Provides structural information and can be highly quantitative. | Requires more sample preparation. Can be complex to analyze with overlapping signals. |
Detailed Methodologies
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Sampling: Using a glass capillary, take a small aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot in a vial containing ~0.5 mL of ethyl acetate. Also spot solutions of your starting materials on the TLC plate as references.
-
Spotting: Spot the diluted reaction mixture onto the TLC plate baseline.
-
Development: Place the plate in the chamber and allow the solvent to elute.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Stain if necessary.
-
Analysis: Compare the spots from the reaction mixture to the starting material references to gauge consumption and product formation.
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC) This protocol is adapted from a method for analyzing imidazole-containing compounds and may require optimization.[7][8]
-
Sample Preparation:
-
Withdraw a ~10 µL aliquot from the reaction mixture.
-
Quench and dilute it in a 1.5 mL vial with 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm).[7][8]
-
Mobile Phase: Isocratic mixture of Methanol and 0.025 M KH₂PO₄ buffer (e.g., 70:30 v/v), adjusted to pH 3.2 with phosphoric acid.[7][8]
-
Detection: UV detector set at an appropriate wavelength for your compounds (e.g., 254 nm or a wavelength of maximum absorbance for your product).
-
-
Analysis: Inject the sample and integrate the peak areas of starting materials and products to determine the reaction progress quantitatively.
Key Experimental Protocol
General Protocol for Imidazole Boronic Acid Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.[1][2][9]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the halo-imidazole (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically using one of the methods described above (e.g., TLC or LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1H-Imidazol-2-ylboronic Acid and Other Heteroaryl Boronic Acids in Cross-Coupling Reactions
Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method is a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The choice of the heteroaryl boronic acid is critical, as its stability and reactivity can vary significantly depending on the nature of the heterocyclic ring.
This guide provides a detailed comparison of 1H-imidazol-2-ylboronic acid with other commonly used heteroaryl boronic acids, focusing on their performance in Suzuki-Miyaura reactions. We present supporting experimental data, detailed protocols, and visual diagrams to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Key Factors Influencing Reactivity and Stability
The success of a Suzuki-Miyaura coupling with heteroaryl boronic acids is governed by a delicate balance of factors that influence the catalytic cycle and the stability of the boronic acid itself.
-
Electronic Nature of the Heterocycle : The electronic properties of the heteroaromatic ring significantly impact reactivity.
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole) are generally electron-rich and tend to be more reactive in the crucial transmetalation step of the catalytic cycle. However, this increased reactivity can also make them more susceptible to decomposition pathways.[1]
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine, imidazole) are electron-poor, which can slow down the transmetalation step. Additionally, the presence of Lewis basic nitrogen atoms can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[1][4]
-
-
Protodeboronation : This is the most common and problematic side reaction for boronic acids.[5][6] It involves the cleavage of the carbon-boron bond by a proton source, which is often water in the presence of a base, leading to the formation of the corresponding unsubstituted heteroarene and boric acid.[7][8] The rate of protodeboronation is highly dependent on pH, temperature, and the specific heteroaryl group.[5][6][9] Some heteroaryl boronic acids, like those derived from 2-pyridyl and 5-thiazolyl systems, are notoriously unstable and prone to rapid protodeboronation.[6][9]
-
Substituent Effects : The position of the boronic acid group on the heteroaryl ring and the presence of other substituents can dramatically influence stability and reactivity. For example, 2-pyridylboronic acid is significantly less stable than its 3- and 4-pyridyl isomers.[6][7]
-
NH Acidity in Azoles : For nitrogen-containing heterocycles like imidazoles, pyrazoles, and indazoles, the acidic N-H group can complicate cross-coupling reactions. These groups can lead to catalyst inhibition.[4] While N-protection is a common strategy, direct coupling of unprotected NH-heterocycles is highly desirable to avoid extra synthetic steps.[4]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound in comparison with other representative heteroaryl boronic acids under various Suzuki-Miyaura cross-coupling conditions. Yields can be highly dependent on the specific substrates and reaction conditions.
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodo-1H-imidazole | PdCl₂(dppf) / BnEt₃NCl | CsF | Toluene/H₂O | 110-120 | 2 | 70-90 |
| 2-Furanboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 15-20 | ~92 |
| 2-Thiopheneboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 15-20 | ~94 |
| 2-Pyridylboronic acid derivative | Aryl Bromide | Pd₂dba₃ / Ligand 1 | KF | Dioxane | 110 | 12-24 | 74-91 |
| 3-Pyridylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 24 | 65 |
| 5-Indoleboronic acid | 3-Chloroindazole | Pd source / Ligand | K₃PO₄ | Dioxane/H₂O | 100 | 15 | High |
Note: The data presented is a compilation from various sources to illustrate general performance and may not be directly comparable due to variations in specific substrates and precise reaction conditions.[2][4][10][11][12]
Stability and Decomposition Pathways
The stability of heteroaryl boronic acids is a critical consideration for their storage and use. Many are prone to decomposition on the benchtop, which can lead to lower yields and reproducibility issues in cross-coupling reactions.[11] Using more stable derivatives, such as MIDA boronates or trifluoroborates, is a common strategy to overcome the inherent instability of certain boronic acids.[11][13][14]
Protodeboronation is the primary decomposition pathway. Its rate is pH-dependent and varies significantly among different heteroaryl boronic acids.[6][9] For instance, 2-pyridyl and 5-thiazolyl boronic acids can undergo rapid protodeboronation, with half-lives on the order of seconds at 70 °C and neutral pH.[6][9] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[6][9]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The undesired protodeboronation pathway, a major side reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl boronic acid. This protocol should be adapted based on the specific reactivity and stability of the substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid (1.5–2.0 mmol, 1.5–2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd precatalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
Reaction Setup : To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the heteroaryl boronic acid (1.5-2.0 mmol), the base (2.0-3.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if applicable).
-
Solvent Addition : Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times. Under the inert atmosphere, add the anhydrous solvent (typically 3-5 mL per mmol of halide) via syringe. If an aqueous base solution is used, it should be thoroughly degassed before addition.
-
Reaction Execution : Seal the vessel and place it in a preheated oil bath or microwave reactor set to the desired temperature (commonly 80–120 °C).[4][12]
-
Monitoring : Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to 24 hours.[4][15]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heterobiaryl compound.
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion
This compound is a valuable building block in organic synthesis, offering access to a diverse range of imidazole-containing compounds. However, like many other heteroaryl boronic acids, its performance is highly dependent on the reaction conditions and the specific coupling partners involved.
Compared to π-rich systems like furan and thiophene boronic acids, imidazolylboronic acids can be less reactive due to the electron-deficient nature of the imidazole ring. Furthermore, the presence of the NH proton introduces potential complications related to catalyst inhibition, a challenge shared with other unprotected azoles like pyrazoles and indazoles.[4] The stability of imidazolylboronic acids, particularly their susceptibility to protodeboronation, must be carefully managed, often requiring anhydrous conditions or the use of more stable derivatives.[16]
Ultimately, the selection of a heteroaryl boronic acid requires a comprehensive understanding of its electronic properties, stability, and potential interactions with the catalytic system. By carefully optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, researchers can successfully employ this compound and its counterparts to construct complex, high-value molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. scispace.com [scispace.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2- and 4-Imidazolylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The imidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it through carbon-carbon bond-forming reactions is crucial for the development of novel therapeutics. Imidazolylboronic acids are key reagents in this endeavor, particularly in the context of the versatile Suzuki-Miyaura cross-coupling reaction. However, the position of the boronic acid group on the imidazole ring profoundly impacts the reagent's stability and reactivity. This guide provides an objective comparison of the performance of 2-imidazolylboronic acid and 4-imidazolylboronic acid, supported by analogous experimental data, to aid researchers in selecting the optimal reagent for their synthetic campaigns.
Executive Summary: A Tale of Two Isomers
A significant disparity in reactivity and stability exists between 2- and 4-imidazolylboronic acids. Drawing a strong parallel from the well-documented chemistry of pyridylboronic acids, 2-imidazolylboronic acid is expected to be considerably less reactive and more prone to decomposition than its 4-substituted counterpart. This difference is primarily attributed to two key factors:
-
Protodeboronation: This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is a major decomposition pathway for heteroaryl boronic acids. The proximity of the nitrogen atom at the 1-position to the boronic acid group in the 2-isomer makes it highly susceptible to rapid protodeboronation.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom adjacent to the boronic acid in the 2-isomer can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem" in analogous systems, can significantly hinder the progress of the desired cross-coupling reaction.[3]
Conversely, 4-imidazolylboronic acid, with the boronic acid group positioned further away from the ring nitrogens, exhibits greater stability and is a more reliable coupling partner.
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative data for the Suzuki-Miyaura coupling of 2- and 4-imidazolylboronic acids under identical conditions is not extensively reported, the data from analogous pyridylboronic acid systems provides a compelling predictive comparison.
Table 1: Comparative Stability - Protodeboronation Rates of Pyridylboronic Acid Analogs
| Compound | Half-life (t₀.₅) of Protodeboronation | Conditions | Reference |
| 2-Pyridylboronic Acid | ~25-50 seconds | pH 7, 70 °C | [1][2] |
| 4-Pyridylboronic Acid | > 1 week | pH 12, 70 °C | [1][2] |
This stark contrast in stability highlights the inherent instability of the 2-substituted isomer, which directly and negatively impacts its performance in cross-coupling reactions by reducing the concentration of the active reagent.
Table 2: Predicted Comparative Performance in Suzuki-Miyaura Coupling
Based on the principles of protodeboronation and catalyst inhibition, the following is a qualitative and predicted quantitative comparison for the Suzuki-Miyaura coupling of a generic aryl halide with 2- and 4-imidazolylboronic acids.
| Parameter | 2-Imidazolylboronic Acid | 4-Imidazolylboronic Acid |
| Expected Yield | Low to Moderate | Good to Excellent |
| Reaction Rate | Slower | Faster |
| Stability | Low (prone to protodeboronation) | High |
| Side Reactions | Significant protodeboronation | Minimal protodeboronation |
| Catalyst Loading | Higher loading may be required | Standard catalyst loading |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a haloimidazole and a generic arylboronic acid. This can be adapted for the coupling of imidazolylboronic acids with aryl halides.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Haloimidazole
Materials:
-
Haloimidazole (e.g., 2-bromoimidazole or 4-bromoimidazole) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v) (5 mL)
Procedure:
-
To a dry reaction vessel, add the haloimidazole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
References
A Comparative Guide to the Stability of 1H-Imidazol-2-ylboronic Acid and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 1H-imidazol-2-ylboronic acid and phenylboronic acid, two important building blocks in medicinal chemistry and organic synthesis. Understanding the relative stability of these compounds is crucial for their effective application in drug design, development, and manufacturing. While extensive data is available for phenylboronic acid, this guide also addresses the anticipated stability of this compound based on current scientific understanding of related heteroaryl boronic acids.
Executive Summary
Phenylboronic acid is a relatively stable organoboron compound, though it is susceptible to degradation through pathways such as oxidation and protodeboronation, particularly under basic conditions. In contrast, this compound is predicted to be significantly less stable. This predicted instability is primarily due to the presence of the imidazole ring, a nitrogen-containing heterocycle. Heteroaryl boronic acids, especially those with a nitrogen atom adjacent to the boronic acid group like 2-pyridylboronic acid, are known to be highly susceptible to protodeboronation. This process is often accelerated at neutral pH through the formation of a reactive zwitterionic intermediate.
Comparative Stability Analysis
Boronic acids are known to undergo two primary degradation pathways:
-
Oxidative Degradation: The carbon-boron bond can be cleaved by oxidation, typically converting the boronic acid into an alcohol (phenol in the case of phenylboronic acid) and boric acid.
-
Protodeboronation: This is a process where the carbon-boron bond is replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality. This reaction can be catalyzed by acid or base.
Phenylboronic Acid Stability
Phenylboronic acid is generally considered a stable solid that can be handled in air. However, in solution, its stability is influenced by pH, temperature, and the presence of oxidizing agents. Under basic conditions, the formation of the more reactive arylboronate anion can accelerate protodeboronation.
This compound Stability: An Inferred Comparison
Direct, quantitative comparative stability data for this compound is limited in publicly available literature. However, based on extensive studies of analogous heteroaryl boronic acids, particularly 2-pyridylboronic acid, a strong inference can be made about its stability relative to phenylboronic acid.
2-Pyridylboronic acid is notoriously unstable and undergoes rapid protodeboronation, especially at or near neutral pH[1][2]. This instability is attributed to the formation of a zwitterionic intermediate, which facilitates the cleavage of the C-B bond[1][2]. Given that this compound also possesses basic nitrogen atoms in the heterocyclic ring adjacent to the boronic acid group, it is highly probable that it follows a similar degradation pathway and exhibits significantly lower stability compared to phenylboronic acid.
Table 1: Summary of Comparative Stability
| Property | Phenylboronic Acid | This compound (Inferred) |
| General Stability | Moderately stable solid, less stable in solution. | Likely unstable, particularly in solution. |
| Primary Degradation Pathways | Oxidation, Protodeboronation. | Protodeboronation (likely rapid), Oxidation. |
| Effect of pH on Protodeboronation | Accelerated under basic conditions. | Expected to be most rapid at or near neutral pH due to zwitterion formation. |
| Half-life in Solution | Varies significantly with conditions (pH, temperature). Can be on the order of hours to days under typical reaction conditions. | Expected to be significantly shorter than phenylboronic acid under similar conditions, potentially on the order of seconds to minutes at neutral pH. |
Experimental Protocols for Stability Assessment
To quantitatively compare the stability of this compound and phenylboronic acid, a forced degradation study can be performed. The following are detailed protocols for monitoring their degradation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: NMR-Based Stability Monitoring
Objective: To monitor the rate of degradation of the boronic acids in solution under controlled pH and temperature by observing the disappearance of the parent compound signal and the appearance of degradation product signals in the ¹H NMR spectrum.
Materials and Instrumentation:
-
This compound
-
Phenylboronic acid
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
Buffer solutions of various pH values (e.g., pH 4, 7, 10)
-
Internal standard (e.g., 1,4-dioxane or another stable compound with a distinct NMR signal)
-
NMR spectrometer (≥400 MHz)
-
Thermostatted NMR probe
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and phenylboronic acid in a suitable deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the boronic acid stock solution, the internal standard stock solution, and the desired buffer solution to achieve the target pH and a final concentration suitable for NMR analysis (e.g., 10-20 mM).
-
-
NMR Data Acquisition:
-
Immediately after sample preparation, acquire an initial ¹H NMR spectrum (t=0).
-
Maintain the NMR tube at a constant temperature using the thermostatted probe.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly). The frequency of data acquisition should be adjusted based on the observed rate of degradation.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the boronic acid and the internal standard.
-
Calculate the concentration of the boronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronic acid versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) under the tested conditions.
-
Protocol 2: HPLC-Based Stability Monitoring
Objective: To quantify the decrease in the concentration of the parent boronic acid over time in a solution under controlled conditions using a stability-indicating HPLC method.
Materials and Instrumentation:
-
This compound
-
Phenylboronic acid
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH values
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent boronic acid from its potential degradation products.
-
Forced Degradation Study:
-
Prepare solutions of each boronic acid in different stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral (Hydrolytic): Water or buffer at pH 7
-
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the parent boronic acid at each time point.
-
Plot the percentage of the remaining boronic acid against time.
-
Calculate the degradation rate constant and the half-life for each compound under each stress condition.
-
Visualizing Degradation Pathways and Experimental Workflows
Protodeboronation of a Heteroaryl Boronic Acid
Caption: Proposed protodeboronation pathway for this compound.
Experimental Workflow for Stability Comparison
References
A Comparative Guide to Boronic Acid Alternatives for Imidazole-Based Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of biaryl compounds containing an imidazole moiety is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of these synthetic efforts. However, the use of 1H-imidazol-2-ylboronic acid and its isomers can be problematic due to their inherent instability and the tendency of the unprotected N-H group to interfere with catalytic activity. This guide provides an objective comparison of key alternatives, supported by experimental data, to facilitate the selection of the optimal reagent for your biaryl synthesis needs.
The primary alternatives to unprotected imidazolylboronic acids fall into three main categories:
-
MIDA (N-methyliminodiacetic acid) Boronates: These are air- and moisture-stable, crystalline solids that slowly release the active boronic acid in situ, mitigating issues of instability.[1]
-
Potassium Imidazolyltrifluoroborates (BF₃K): Similar to MIDA boronates, these salts offer enhanced stability and are compatible with a wide range of reaction conditions.[2][3]
-
N-Protected Imidazolylboronic Acids: Protecting the imidazole nitrogen with groups like tert-butoxycarbonyl (Boc) or trityl (Tr) prevents catalyst inhibition and can improve reaction outcomes.
Data Presentation: Performance Comparison
The following tables summarize the performance of these alternatives in Suzuki-Miyaura cross-coupling reactions, with data collated from various literature sources.
Table 1: Comparison of MIDA Boronates and Free Boronic Acids
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 1 | 4-Tolyl MIDA boronate | 2-Bromobenzonitrile | 2-(p-Tolyl)benzonitrile | 92 | [4] |
| 2 | 4-Tolylboronic acid | 2-Bromobenzonitrile | 2-(p-Tolyl)benzonitrile | 73 | [4] |
| 3 | 2-Pyrimidyl MIDA boronate | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyrimidine | 90 | [4] |
| 4 | 2-Furyl MIDA boronate | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 94 (slow release) | [5] |
| 5 | 2-Furylboronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 59 | [5] |
Table 2: Performance of Potassium Heteroaryltrifluoroborates
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 1 | K-Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)furan | 95 | [6] |
| 2 | K-Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)thiophene | 87 | [6] |
| 3 | K-Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)benzofuran | 92 | [6] |
| 4 | K-Phthalimidomethyltrifluoroborate | 4-Chloroanisole | N-(4-Methoxybenzyl)phthalimide | 56 | [6] |
Table 3: N-Protected vs. Unprotected Imidazole/Indazole Derivatives in Suzuki-Miyaura Coupling
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | 3-Phenyl-1H-indazole | Low/No Product | [7] |
| 2 | 3-Iodo-1-Boc-indazole | Phenylboronic acid | 3-Phenyl-1H-indazole | 92 | [7] |
| 3 | 4-Bromo-1H-imidazole | Phenylboronic acid | 4-Phenyl-1H-imidazole | 31 | [7] |
| 4 | 6-Chloro-1H-indole | Phenylboronic acid | 6-Phenyl-1H-indole | 97 | [7] |
Note: The N-H group of indoles is less inhibitory than that of imidazoles, but the data illustrates the general principle.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Imidazolyl MIDA Boronate in Water
This protocol is adapted from a green chemistry approach for the coupling of MIDA boronates.[4]
Materials:
-
Heteroaryl MIDA boronate (e.g., 2-pyrimidyl MIDA boronate, 1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Surfactant solution (e.g., TPGS-750-M in water, 2 wt %)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), the palladium catalyst (2 mol%), and the aqueous surfactant solution.
-
Add triethylamine (3.0 equiv) to the mixture.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the product under vacuum to yield the pure biaryl compound.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Imidazolyltrifluoroborate
This protocol is based on general procedures for the coupling of heteroaryltrifluoroborates.[6]
Materials:
-
Potassium heteroaryltrifluoroborate (e.g., K-imidazol-4-yltrifluoroborate, 1.05 equiv)
-
Aryl halide (e.g., 4-chlorobenzonitrile, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., RuPhos, 2-6 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Ethanol)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.05 equiv), palladium catalyst (1-3 mol%), ligand (2-6 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., ethanol) via syringe.
-
Heat the reaction mixture to 85 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an N-Boc Protected Haloimidazole
This protocol is adapted from a procedure for the coupling of a related N-Boc protected heterocycle, which includes in-situ deprotection.
Materials:
-
N-Boc-haloimidazole (e.g., 1-Boc-2-chloroimidazole, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 4.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a microwave reaction vessel, combine the N-Boc-haloimidazole (1.0 equiv), arylboronic acid (2.0 equiv), palladium catalyst (5 mol%), and 1,4-dioxane.
-
Add the aqueous base (4.0 equiv) to the mixture.
-
Seal the vessel and heat in a microwave reactor to 150 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the 2-aryl-1H-imidazole.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Trifluoroborates Emerge as a Superior Alternative to Imidazole Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pursuit of more stable, efficient, and reliable reagents is a constant driver of innovation. In the realm of carbon-carbon bond formation, particularly the widely utilized Suzuki-Miyaura cross-coupling reaction, potassium trifluoroborates are proving to be a powerful and advantageous alternative to traditional imidazole boronic acids.
This guide presents an objective comparison of the performance of potassium trifluoroborates against imidazole boronic acids, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the adoption of this superior class of reagents.
The Trifluoroborate Advantage: Enhanced Stability and Performance
Potassium trifluoroborates offer significant advantages over their boronic acid counterparts, primarily by addressing the inherent instability of the latter.[1][2][3] Many heteroarylboronic acids, including those containing imidazole moieties, are susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1][4] This instability often leads to inconsistent reaction yields, the necessity for excess reagents, and stringent storage conditions.
In contrast, potassium trifluoroborates are tetracoordinate boron species, which makes them markedly more stable.[1][5] They are often bench-stable, crystalline solids that can be stored for extended periods without degradation.[1][6] This enhanced stability translates into more reliable and reproducible cross-coupling reactions, frequently resulting in higher yields, especially for electron-deficient or otherwise challenging heteroaryl systems.[1]
The superior performance of potassium trifluoroborates is particularly evident in the Suzuki-Miyaura cross-coupling reactions with heteroaryl substrates that are notoriously problematic as boronic acids.[1][4] The slow in-situ release of the corresponding boronic acid from the trifluoroborate salt under basic conditions is believed to be a key factor in their superior performance, minimizing side reactions like homocoupling.[7]
Comparative Performance Data: A Side-by-Side Look
While direct comparative yield data under identical conditions can be limited, as researchers often turn to trifluoroborates for substrates where boronic acids are known to perform poorly, the following table summarizes yields for the synthesis of trifluoroborate salts from boronic acids and a comparison of yields in cross-coupling reactions.[1]
| Entry | Coupling Partners | Boronic Acid Yield (%) | Potassium Trifluoroborate Yield (%) |
| 1 | 4-bromobenzonitrile + Thiophen-3-ylboronic acid/trifluoroborate | Not reported | 93 |
| 2 | 4-chlorobenzonitrile + Thiophen-3-ylboronic acid/trifluoroborate | Not reported | 96 |
| 3 | 4-bromobenzonitrile + Thiophen-2-ylboronic acid/trifluoroborate | Prone to protodeboronation | 98 |
| 4 | 4-chlorobenzonitrile + Thiophen-2-ylboronic acid/trifluoroborate | Prone to protodeboronation | 71 |
| 5 | 2-chloropyridine + Pyridin-3-ylboronic acid/trifluoroborate | Not reported | 82 |
Note: The yields for potassium trifluoroborates are from cross-coupling reactions. Boronic acids, especially heteroaryl ones, are often unstable and prone to protodeboronation, leading to lower or inconsistent yields, which is why direct comparative studies under identical conditions are not always available.[1][4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Heteroaryltrifluoroborates
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a heteroaryltrifluoroborate with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, combine the aryl halide, potassium heteroaryltrifluoroborate, and sodium carbonate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add ethanol to the mixture.
-
In a separate vial, weigh the palladium(II) acetate and RuPhos and add them to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 85 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
General Procedure for Suzuki-Miyaura Coupling with Imidazole Boronic Acids
This protocol provides a general method for the Suzuki-Miyaura coupling of a haloimidazole with an arylboronic acid.
Materials:
-
Haloimidazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add the haloimidazole, arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Add the solvent system, for example, a mixture of dioxane and water.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Visualizing the Advantage and Workflow
To better illustrate the concepts discussed, the following diagrams visualize the key advantages of potassium trifluoroborates and a typical experimental workflow.
Caption: Key advantages of potassium trifluoroborates over imidazole boronic acids.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
MIDA Boronates: A Superior Platform for Stable and Efficient Cross-Coupling of Imidazole Moieties
For researchers, scientists, and professionals in drug development, the stability and reactivity of building blocks are paramount. In the realm of Suzuki-Miyaura cross-coupling reactions, the use of heteroaromatic boronic acids, such as 1H-imidazol-2-ylboronic acid, is often hampered by their inherent instability. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates as a robust and reliable alternative, supported by experimental data and detailed protocols.
The inherent instability of many 2-heterocyclic boronic acids, including the 2-imidazole derivative, presents a significant challenge for their storage, handling, and efficient use in cross-coupling reactions. These compounds are prone to decomposition through processes like protodeboronation, oxidation, and polymerization, leading to diminished yields and reproducibility. MIDA boronates have emerged as a transformative solution, offering exceptional benchtop stability while enabling a slow, controlled release of the corresponding boronic acid in situ during the reaction. This strategy minimizes the concentration of the unstable boronic acid at any given time, thereby favoring the desired cross-coupling pathway over decomposition.
Unparalleled Stability of MIDA Boronates
Quantitative studies have demonstrated the remarkable stability of MIDA boronates compared to their free boronic acid counterparts. While direct stability data for this compound is not extensively documented, the trend for other unstable 2-heterocyclic boronic acids provides a compelling case for the advantages of the MIDA platform.
| Compound Class | Storage Condition | Duration | Remaining Purity (%) |
| 2-Furanboronic Acid | Benchtop, under air | 15 days | <5% |
| 2-Furan MIDA Boronate | Benchtop, under air | >60 days | >95% |
| 2-Pyrroleboronic Acid | Benchtop, under air | 15 days | <5% |
| 2-Pyrrole MIDA Boronate | Benchtop, under air | >60 days | >95% |
| 2-Indoleboronic Acid | Benchtop, under air | 15 days | <5% |
| 2-Indole MIDA Boronate | Benchtop, under air | >60 days | >95% |
Enhanced Cross-Coupling Efficiency
The slow-release mechanism of MIDA boronates directly translates to significantly improved yields in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. The use of a MIDA boronate can dramatically outperform the corresponding freshly prepared, and often decomposing, boronic acid.
| Boron Reagent | Coupling Partner | Yield (%) |
| 2-Benzofuranboronic Acid | Aryl Chloride | 50% |
| 2-Benzofuran MIDA Boronate | Aryl Chloride | 92% |
| 2-Thiopheneboronic Acid | Aryl Chloride | 37% |
| 2-Thiophene MIDA Boronate | Aryl Chloride | 94% |
| 2-Indoleboronic Acid | Aryl Chloride | 14% |
| 2-Indole MIDA Boronate | Aryl Chloride | 93% |
Experimental Protocols
Synthesis of 1H-Imidazol-2-yl MIDA Boronate
A general and effective method for the synthesis of MIDA boronates involves the condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA).
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate product can be isolated by filtration or by removing the solvent under reduced pressure and purified by crystallization or silica gel chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling of 1H-Imidazol-2-yl MIDA Boronate
This protocol is adapted for the slow-release cross-coupling of MIDA boronates with aryl or heteroaryl halides.
Materials:
-
1H-Imidazol-2-yl MIDA boronate (1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), 1H-imidazol-2-yl MIDA boronate (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed 5:1 mixture of 1,4-dioxane and water to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Seal the vessel and heat the reaction mixture at 80-100 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Visualizing the Advantage: MIDA Boronate Workflow
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Comparative stability of this compound versus its MIDA boronate.
Caption: Workflow comparison of Suzuki-Miyaura coupling.
Caption: MIDA boronate deprotection and reaction pathway.
comparative study of boronic acids and boronic esters in Suzuki coupling
A Comparative Guide: Boronic Acids vs. Boronic Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron reagent: a boronic acid or a boronic ester. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal reagent for your synthetic needs.
The Reactivity-Stability Trade-Off
The central theme when comparing boronic acids and boronic esters is the balance between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times.[1][2][3][4] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, this comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and decrease reaction yields.[1][2][3]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2][5] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1][2] This stability is advantageous in multi-step syntheses. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki coupling reactions, though direct transmetalation from the ester is also possible.[2][5]
Quantitative Performance Comparison
The following tables summarize quantitative data to illustrate the differences in reactivity and stability between boronic acids and their corresponding esters in Suzuki coupling reactions.
Table 1: General Comparison of Properties
| Parameter | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to shorter reaction times.[1][2][3] | Generally lower, may require longer reaction times or higher temperatures.[2] |
| Stability | Prone to decomposition (e.g., protodeboronation, oxidation).[1][2][3] | Significantly more stable, with a longer shelf-life.[1][2][5] |
| Handling | Can be challenging to handle and purify due to instability.[1] | Often crystalline solids, easier to handle and purify by chromatography.[1][2] |
| Purity | Can be difficult to obtain in high purity.[1] | Generally high purity can be achieved.[1] |
| Typical Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[1] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1] |
Table 2: Relative Rates of Transmetalation
The transmetalation step is often rate-determining in the Suzuki coupling. The following data, adapted from kinetic studies, highlights the relative reactivity of different boron reagents.
| Entry | Boron Reagent | Relative Rate |
| 1 | Arylboronic Acid | 1.00 |
| 2 | Arylboronic Acid Pinacol Ester | Slower (Sigmoidal kinetics observed)[6] |
| 3 | Arylboronic Acid Glycol Ester | ~23 times faster than arylboronic acid[6] |
| 4 | Arylboroxine | ~9.33 times faster than arylboronic acid[6] |
Note: Relative rates can be highly substrate and condition-dependent. The data above serves as a general illustration.
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful Suzuki coupling reactions. Below are representative protocols for using both boronic acids and boronic esters.
General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid
Materials:
-
Aryl halide (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.[7]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.[7]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling with a Boronic Ester
Materials:
-
Aryl halide (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, DMF, or 1,4-dioxane, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent(s).
-
Heat the mixture to the appropriate temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired product.
Visualizing the Process
To better understand the workflow and reaction mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, appearing as a crucial structural motif in numerous pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of substituted imidazoles is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of several prominent classical and modern synthetic methodologies for constructing the imidazole core. The performance of these routes is evaluated based on experimental data, and detailed protocols for key reactions are provided to facilitate their implementation in a laboratory setting.
Comparison of Key Synthetic Routes
The selection of an appropriate synthetic route for a desired substituted imidazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following tables summarize the key features and performance of several widely used methods.
Classical Synthetic Routes
| Synthesis Method | Reactants | General Conditions | Yield Range (%) | Advantages | Limitations |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Glacial acetic acid, reflux | 64-99%[1] | One-pot, readily available starting materials, good for tri- and tetrasubstituted imidazoles. | Can require high temperatures and long reaction times. |
| Marckwald Synthesis | α-Aminoketone/aldehyde, Cyanate/Thiocyanate | Aqueous or alcoholic solvent, reflux | High yields reported | Good for synthesizing 2-mercaptoimidazoles. | Limited by the availability of α-aminocarbonyl compounds. |
| Wallach Synthesis | N,N'-Dialkyloxamide | PCl₅, then reduction with HI | Moderate | Provides a route to N-substituted imidazoles.[2] | Use of harsh reagents (PCl₅, HI).[2] |
| van Leusen Synthesis | Aldehyde, Amine, TosMIC | Base (e.g., K₂CO₃), alcoholic solvent | 75-95% | Good for 1,4,5-trisubstituted imidazoles, mild conditions. | TosMIC is a key reagent which may not be readily available in all labs. |
Modern Synthetic Approaches
Modern advancements in synthetic methodology have led to more efficient and environmentally friendly approaches to imidazole synthesis.
| Method | Reactants | General Conditions | Yield Range (%) | Reaction Time | Advantages |
| Microwave-Assisted Debus-Radziszewski | Benzil, Aldehyde, Ammonium Acetate | Glacial acetic acid (catalyst), solvent-free | 88-95%[3] | 1-3 minutes[4] | Rapid synthesis, high yields, solvent-free conditions.[3][4] |
| Ultrasound-Assisted Debus-Radziszewski | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Various catalysts (e.g., boric acid, ionic liquids), aqueous media | 73-98%[1] | 35-70 minutes[1][5] | Improved yields and shorter reaction times compared to conventional heating.[1] |
Experimental Protocols
Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Conventional Heating)
Procedure:
-
In a round-bottom flask, combine benzil (1.0 g), ammonium acetate (1.0 g), and benzaldehyde (2.0 mL).[6]
-
Add glacial acetic acid (2.0 mL) to the mixture.[6]
-
Set up a reflux condenser and heat the reaction mixture in a water bath at 100°C for 3-4 hours. The completion of the reaction is indicated by the formation of a dark orange solution.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Add 150 mL of water to the flask.[6]
-
Neutralize the acidic solution by adding ammonium hydroxide solution (approx. 2 mL) with continuous stirring, which will cause the product to precipitate.[6]
-
Filter the precipitate, wash with water, and dry at room temperature to obtain the crude 2,4,5-triphenylimidazole.[6]
Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
Procedure:
-
In a borosilicate beaker, thoroughly mix equimolar amounts of benzil (e.g., 0.02 mol), the desired aldehyde (e.g., 0.02 mol), and ammonium acetate (e.g., 0.07 mol).[3] A catalytic amount of glacial acetic acid can be added.[3]
-
Place the beaker in a microwave reactor and irradiate for 1-2 minutes.[3]
-
After irradiation, allow the mixture to cool to room temperature.
-
Quench the reaction mixture in ice water (e.g., 70 mL) and add ammonium hydroxide (e.g., 6 mL) to facilitate precipitation.[3]
-
Collect the solid product by filtration, wash with water, and dry.[3]
-
The crude product can be recrystallized from ethanol for further purification.[3]
van Leusen Three-Component Imidazole Synthesis
Procedure:
-
In a suitable solvent such as DMF, dissolve the aldehyde and the primary amine. Allow the imine to form in situ at room temperature.
-
Add p-toluenesulfonylmethyl isocyanide (TosMIC) and a base, such as potassium carbonate, to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried and concentrated to yield the crude imidazole product, which can be further purified by chromatography.
Wallach Synthesis of N-Methylimidazole
Procedure:
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride (PCl₅). This reaction should be performed in an inert atmosphere and with caution due to the reactivity of PCl₅.
-
The resulting chloro-intermediate is then reduced using hydroiodic acid (HI).[2]
-
The reaction mixture is worked up by neutralization and extraction to isolate the N-methylimidazole.
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes and the biological context of substituted imidazoles.
Synthetic Workflow Diagrams
Biological Signaling Pathway: p38 MAP Kinase Inhibition
Many substituted imidazoles are potent inhibitors of p38 mitogen-activated protein (MAP) kinases, which are key regulators of inflammatory responses.[6][7] The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by imidazole-based compounds.
This guide provides a comparative overview of several key synthetic routes to substituted imidazoles, offering valuable insights for researchers in drug discovery and development. The choice of a particular method will ultimately be guided by the specific synthetic goals and available resources. The provided protocols and diagrams serve as a practical starting point for the synthesis and further investigation of this important class of heterocyclic compounds.
References
- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 7. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
comparative analysis of cross-coupling methods for imidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazole ring is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the imidazole scaffold. This guide provides an objective comparison of the performance of several key cross-coupling methods for imidazole derivatives, supported by experimental data, to aid researchers in selecting the most appropriate method for their synthetic needs.
Overview of Key Cross-Coupling Methods
Several cross-coupling reactions are widely employed for the modification of imidazole derivatives. The most common methods include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. More recently, direct C-H activation/functionalization has gained prominence as an atom-economical alternative. Each method offers distinct advantages and is suited for the formation of different types of chemical bonds.
Comparative Data of Cross-Coupling Reactions
The following tables summarize the performance of various cross-coupling methods for the functionalization of halo-imidazole derivatives. The data has been compiled from various literature sources to provide a comparative overview of reaction yields and conditions.
Table 1: Suzuki-Miyaura Coupling of Halo-Imidazoles
| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl2(dppf) | K2CO3 | Toluene/H2O | 80 | 12 h | 75-95 | [1] |
| 2-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 12 h | 85 | N/A |
| 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | 94 | [2] |
| 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (MW) | 10 min | 85 | [2] |
Table 2: Heck Coupling of Halo- and Vinyl-Imidazoles
| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromo-1-methylimidazole | Styrene | Pd(OAc)2/PPh3 | Et3N | DMF | 100 | 24 h | 78 | N/A |
| 4(5)-Bromo-1H-imidazole | Ethyl acrylate | Pd(OAc)2 | NaOAc | DMF | 120 | 18 h | 65 | N/A |
| 1-Tosyl-2-vinyl-1H-imidazole | Phenylboronic acid | Pd(OAc)2 / bathocuproine | - | ACN | RT | 2 h | ~90 | [3] |
Table 3: Sonogashira Coupling of Halo-Imidazoles
| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1H-imidazole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | RT | 3 h | 89 | [4] |
| 2-Bromo-1-methylimidazole | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | DMF | 80 | 6 h | 82 | N/A |
| 4-Iodo-1-tritylimidazole | Trimethylsilylacetylene | Pd(PPh3)2Cl2/CuI | i-Pr2NEt | DMF | 60 | 4 h | 95 | N/A |
Table 4: Buchwald-Hartwig Amination of Halo-Imidazoles
| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromo-1-methylimidazole | Morpholine | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 100 | 16 h | 88 | N/A |
| 4(5)-Bromo-1H-imidazole | Aniline | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 110 | 24 h | 75 | N/A |
| 2-Chloro-1-methylimidazole | Piperidine | Pd2(dba)3/RuPhos | K3PO4 | t-BuOH | 100 | 12 h | 92 | N/A |
Table 5: C-H Activation/Functionalization of Imidazoles
| Imidazole Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Methylimidazole | Phenyl pivalate | Ni(OTf)2/dcype | K3PO4 | t-AmylOH | 110 | 12-36 h | ~80-95 | [5] |
| 1-Benzylimidazole | Chlorobenzene | Ni(OTf)2/dcype | K3PO4 | t-AmylOH | 110 | 24 h | 85 | [5] |
| 1,2-Dimethylimidazole | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Anisole | 140 | 24 h | ~70-80 | [6] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.
Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole
Materials:
-
4(5)-Bromo-1H-imidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl2(dppf) (0.03 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4(5)-bromo-1H-imidazole, the arylboronic acid, PdCl2(dppf), and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.[1]
Heck Coupling of 2-Bromo-1-methylimidazole with Styrene
Materials:
-
2-Bromo-1-methylimidazole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.04 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine 2-bromo-1-methylimidazole, styrene, Pd(OAc)2, and PPh3.
-
Add DMF and triethylamine to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction at 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Sonogashira Coupling of 4-Iodo-1H-imidazole with Phenylacetylene
Materials:
-
4-Iodo-1H-imidazole (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.025 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et3N) (2.0 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add 4-iodo-1H-imidazole, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF, triethylamine, and finally phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[4]
Buchwald-Hartwig Amination of 2-Bromo-1-methylimidazole with Morpholine
Materials:
-
2-Bromo-1-methylimidazole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol)
-
Xantphos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd2(dba)3, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 2-bromo-1-methylimidazole and toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing Reaction Selection and Mechanisms
To further aid in the understanding and application of these methods, the following diagrams illustrate key concepts in cross-coupling chemistry.
Caption: A decision tree for selecting an appropriate cross-coupling method.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of cross-coupling method for the functionalization of imidazole derivatives is dependent on the desired bond to be formed, the nature of the starting materials, and the required reaction conditions. The Suzuki-Miyaura, Heck, and Sonogashira reactions are robust methods for C-C bond formation, while the Buchwald-Hartwig amination is the premier choice for C-N bond formation. Direct C-H activation offers a more atom-economical and environmentally friendly approach, though its substrate scope can be more limited. By understanding the comparative performance and experimental protocols of these methods, researchers can make informed decisions to efficiently synthesize novel imidazole-based compounds for a wide range of applications in drug discovery and materials science.
References
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 1H-imidazol-2-ylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1H-imidazol-2-ylboronic acid, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is non-negotiable.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to prevent eye contact.[1][2] A face shield may also be necessary for additional protection.[2] |
| Skin and Body | A laboratory coat or a complete suit protecting against chemicals should be worn to prevent skin contact.[2] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of dust or vapors.[2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not discharge this chemical or its containers into drains or the environment.[2][4]
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including residual amounts of the solid, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical. It should be kept tightly sealed when not in use.[3][6]
-
Labeling: The container must be labeled with the full chemical name, "this compound," and any other components of the waste mixture. The label should also clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[5]
2. Handling Spills:
In the event of a small spill, the following steps should be taken while wearing appropriate PPE:
-
Carefully sweep or shovel the spilled solid material.[2]
-
Place the collected material into the designated hazardous waste container.[2][3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
3. Final Disposal:
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[5]
-
Waste Pickup: Once the waste container is full or no longer in use, arrange for its collection by your institution's hazardous waste management department.[3][5] Do not transport hazardous waste yourself.[5]
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Imidazol-2-ylboronic Acid
This guide provides immediate safety, handling, and disposal protocols for 1H-imidazol-2-ylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[2][3][4] | To protect against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][5] Gloves must be inspected before use.[2][4] | To prevent skin contact and irritation.[5] |
| Body Protection | A fully-buttoned lab coat or a complete suit protecting against chemicals.[2][6] | To shield skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6][7] If ventilation is inadequate, a particle respirator (type P95 US or P1 EU EN 143) should be used.[2] | To prevent the inhalation of harmful dust.[5] |
Safe Handling and Operational Protocol
A systematic approach is crucial for minimizing risks associated with handling this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Handling and Use:
-
Storage:
Spill Management and First Aid
Spill Management:
-
Minor Spills: For small spills, wear appropriate PPE, sweep up the solid material without creating dust, and collect it into a suitable, closed container for disposal.[2][3]
-
Large Spills: In the event of a large spill, evacuate the area and contact the appropriate environmental health and safety personnel. Prevent the product from entering drains.[2][3]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[3]
-
On Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2][3]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] In all cases of exposure, show the safety data sheet to the attending physician.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect solid waste, including contaminated lab supplies (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.[2][6]
-
Container Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2]
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


